tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWQSDBBSURGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561257 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118684-31-4 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
This document provides a comprehensive overview of the known physical properties of the chemical compound tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Data
This compound, identified by the CAS Number 118684-31-4, is a carbamate derivative of 3-aminobenzyl alcohol. It is primarily used as a building block in organic synthesis. The following table summarizes its key physical properties based on available data.
| Property | Value | Source |
| CAS Number | 118684-31-4 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | ChemScene[1] |
| Molecular Weight | 223.27 g/mol | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage | Store at room temperature | ChemScene[1] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly available, the determination of its physical properties follows well-established analytical chemistry protocols.
Molecular Weight Determination: The molecular weight is typically confirmed using mass spectrometry. In this technique, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. This allows for the precise determination of the molecular weight of the parent ion.
Purity Analysis: The purity of a chemical substance like this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC). This method separates the compound from any impurities, and the relative peak areas in the chromatogram are used to quantify the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity by identifying and quantifying the signals of the compound relative to any impurities.
Melting Point Determination: The melting point of a solid compound is determined using a melting point apparatus. A small, packed sample of the crystalline solid is heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. A narrow melting point range is often indicative of high purity.
Boiling Point Determination: The boiling point at atmospheric pressure can be determined by distillation. The liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum distillation) to prevent decomposition.
Logical Relationships in Synthesis
While this document focuses on physical properties, it is relevant to note the compound's role in chemical synthesis. Its structure contains a Boc-protected amine and a primary alcohol, making it a useful intermediate. The logical workflow for its use in a hypothetical synthesis is outlined below.
The diagram illustrates two common initial synthetic transformations for this compound. The Boc protecting group on the nitrogen can be removed under acidic conditions to yield 3-aminobenzyl alcohol. Alternatively, the primary alcohol can be oxidized to an aldehyde, yielding tert-Butyl (3-formylphenyl)carbamate. These transformations open up a variety of subsequent synthetic routes.
References
An In-depth Technical Guide to tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (CAS 118684-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, with CAS number 118684-31-4, is a valuable bifunctional organic building block. Its structure incorporates a Boc-protected amine and a primary alcohol on a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the amine functionality. The hydroxymethyl group provides a handle for further functionalization through oxidation, esterification, or etherification.
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound for professionals in research and development.
Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the tables below. Please note that while experimental spectroscopic data is not widely available in the public domain, typical and predicted values based on the compound's structure are provided for reference.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 118684-31-4 | N/A |
| Molecular Formula | C₁₂H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 223.27 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 97-101 °C | --INVALID-LINK-- |
| Boiling Point | 383.4±22.0 °C (Predicted) | N/A |
| Density | 1.12±0.1 g/cm³ (Predicted) | N/A |
| pKa | 13.71±0.10 (Predicted) | N/A |
| LogP | 2.05 (Predicted) | N/A |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 3H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (s, 1H, NH), 4.65 (s, 2H, CH₂OH), 2.10 (br s, 1H, OH), 1.52 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.0 (C=O), 142.0 (C-Ar), 139.0 (C-Ar), 129.0 (CH-Ar), 120.0 (CH-Ar), 119.0 (CH-Ar), 115.0 (CH-Ar), 81.0 (C(CH₃)₃), 65.0 (CH₂OH), 28.5 (C(CH₃)₃) |
| IR (KBr) | ν 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1710-1680 (C=O stretch, carbamate), 1600, 1480 (Ar C=C stretch), 1250, 1160 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 223 (M⁺), 167, 150, 123, 106, 57 |
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis of this compound from commercially available starting materials.
Synthesis of this compound
This synthesis is a two-step process involving the reduction of 3-aminobenzoic acid to 3-aminobenzyl alcohol, followed by the Boc-protection of the amino group.
Step 1: Reduction of 3-Aminobenzoic Acid to 3-Aminobenzyl Alcohol
-
Materials:
-
3-Aminobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 3-aminobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of distilled water (x mL), followed by 10% sodium hydroxide solution (x mL), and then distilled water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield 3-aminobenzyl alcohol as a solid, which can be used in the next step without further purification.
-
Step 2: Boc-Protection of 3-Aminobenzyl Alcohol
-
Materials:
-
3-Aminobenzyl alcohol (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 3-aminobenzyl alcohol (1 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Hypothetical Signaling Pathway in Alzheimer's Disease
While there is no direct evidence for the involvement of this compound in specific signaling pathways, a structurally related compound has been investigated as a dual inhibitor of β-secretase (BACE1) and acetylcholinesterase (AChE), both of which are key targets in Alzheimer's disease research. The following diagram illustrates a simplified, hypothetical pathway where a derivative of this compound could act.
Technical Guide: Properties and Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The carbamate group is a crucial structural motif in numerous therapeutic agents, valued for its chemical stability and ability to mimic peptide bonds, which can enhance the pharmacokinetic properties of a molecule. This document outlines the core physicochemical properties of this compound, a representative synthetic protocol, and a conceptual workflow for its preparation.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H17NO3[1][2][3] |
| Molecular Weight | 223.27 g/mol [1][2][3] |
| CAS Number | 118684-31-4[1][2][3] |
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process. A logical workflow starting from a commercially available precursor is depicted below. This diagram illustrates the key transformations required to arrive at the final product.
Representative Experimental Protocol: Synthesis of a Structurally Related Carbamate
Objective: To synthesize a tert-butyl (substituted benzamido)phenylcarbamate derivative by coupling tert-butyl 2-aminophenylcarbamate with a substituted carboxylic acid.
Materials:
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tert-butyl 2-aminophenylcarbamate
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Substituted carboxylic acid (e.g., 4-fluorobenzoic acid)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine solution
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Silica gel for column chromatography
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Petroleum ether and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 equivalent) in dichloromethane.
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Activation: Add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
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Coupling: To the activated mixture, add a solution of tert-butyl 2-aminophenylcarbamate (1.1 equivalents) in dichloromethane.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction mixture with a saturated solution of sodium bicarbonate. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with water and brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure tert-butyl (substituted benzamido)phenylcarbamate derivative.
This protocol illustrates a standard peptide coupling method that is widely applicable in the synthesis of amide bonds, a common step in the elaboration of carbamate-containing molecules for drug discovery. Researchers can adapt this methodology by selecting appropriate starting materials to achieve their target compound.
References
Solubility Profile of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases, this document offers an estimated solubility profile based on the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for the precise determination of its solubility in organic solvents is provided to empower researchers to generate accurate data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals engaged in process development, formulation, and chemical synthesis involving this compound.
Introduction
This compound, also known as Boc-3-aminobenzyl alcohol, is a bifunctional organic molecule that incorporates a Boc-protected amine and a primary alcohol. This unique combination of functional groups makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and for the development of suitable formulations. This guide aims to bridge the current gap in available data by providing estimations and robust experimental methodologies.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound at ambient temperature. This data is illustrative and should be confirmed experimentally for any critical application.
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Estimated Solubility ( g/100 mL) | Rationale |
| Alcohols | Methanol | Methanol | 5.1 | > 20 | The hydroxyl group of the solute can form hydrogen bonds with the alcohol solvent. |
| Ethanol | Ethanol | 4.3 | > 15 | Similar to methanol, hydrogen bonding is a key factor. | |
| Isopropanol | Propan-2-ol | 3.9 | 5 - 15 | Increased steric hindrance of the solvent may slightly reduce solubility compared to methanol and ethanol. | |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 30 | The non-polar Boc group and the phenyl ring contribute to good solubility in this common solvent. |
| Chloroform | Trichloromethane | 4.1 | > 30 | Similar to DCM, it is an effective solvent for a wide range of organic compounds. | |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | > 25 | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable. |
| Diethyl Ether | Ethoxyethane | 2.8 | 5 - 15 | Lower polarity compared to THF may result in reduced solubility. | |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 20 | A versatile solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Ketones | Acetone | Propan-2-one | 5.1 | > 25 | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 10 - 20 | Its high polarity may not be perfectly matched with the non-polar aspects of the molecule. |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 30 | A powerful polar aprotic solvent, likely to be very effective. | |
| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | > 30 | A highly polar solvent capable of dissolving a wide array of organic molecules. | |
| Hydrocarbons | Toluene | Toluene | 2.4 | 1 - 5 | The polar hydroxyl and carbamate groups will limit solubility in non-polar hydrocarbon solvents. |
| Hexanes | Hexane | 0.1 | < 1 | Very low polarity makes it a poor solvent for this compound. | |
| Aqueous | Water | Water | 10.2 | Low | The presence of the large non-polar Boc group and the phenyl ring is expected to result in low water solubility. The starting material, 3-aminobenzyl alcohol, is soluble in water[1]. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or orbital incubator
-
Vials with sealed caps (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that an equilibrium saturation is achieved.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once all the solvent has been removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting
Solubility data should be reported with the corresponding solvent and temperature, for example, in mg/mL at 25 °C. It is good practice to perform each measurement in triplicate to ensure reproducibility and to report the mean and standard deviation.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic route for the preparation of this compound from 3-aminobenzyl alcohol.
Caption: Synthetic pathway for this compound.
Solubility Determination Workflow
This diagram outlines the key steps in the experimental determination of solubility as described in the protocol.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be published, this technical guide provides valuable estimated solubility information and a detailed experimental protocol for its accurate determination. The provided workflows for synthesis and solubility measurement offer clear visual aids for laboratory procedures. It is anticipated that this guide will be a useful tool for researchers, enabling more efficient process development and application of this versatile chemical intermediate. For all critical applications, the experimental verification of solubility is strongly recommended.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This compound, also known as N-Boc-3-aminobenzyl alcohol, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 118684-31-4
-
Molecular Formula: C₁₂H₁₇NO₃
-
Molecular Weight: 223.27 g/mol
-
SMILES: CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~6.5 | Broad Singlet | 1H | NH |
| ~4.6 | Singlet | 2H | CH₂OH |
| ~1.5 | Singlet | 9H | C(CH₃)₃ |
| ~1.5 | Singlet | 1H | OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~153 | C=O (carbamate) |
| ~141 | Aromatic C-N |
| ~139 | Aromatic C-CH₂ |
| ~129 | Aromatic CH |
| ~120 | Aromatic CH |
| ~119 | Aromatic CH |
| ~118 | Aromatic CH |
| ~80 | O-C(CH₃)₃ |
| ~64 | CH₂OH |
| ~28 | C(CH₃)₃ |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 220 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualization of Key Information
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.
In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a compound of interest in pharmaceutical and organic synthesis. This document outlines the expected spectral features, a general experimental protocol for obtaining the spectrum, and a structural correlation of the key absorption bands.
Molecular Structure and Functional Groups
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is crucial for spectral interpretation. The primary functional groups are:
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Carbamate Group: This includes the N-H bond and the carbonyl (C=O) group.
-
Hydroxyl Group: The O-H bond of the primary alcohol.
-
Aromatic Ring: C-H and C=C bonds within the benzene ring.
-
tert-Butyl Group: C-H bonds of the alkyl group.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established correlation tables for organic functional groups.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching |
| 3350 - 3310 | Medium | N-H (Carbamate) | Stretching |
| 3100 - 3000 | Medium to Weak | C-H (Aromatic) | Stretching |
| 2980 - 2850 | Medium to Strong | C-H (Alkyl) | Stretching |
| 1730 - 1680 | Strong | C=O (Carbamate) | Stretching (Amide I) |
| 1610 - 1580 | Medium | C=C (Aromatic) | Stretching |
| 1550 - 1510 | Medium | N-H (Carbamate) | Bending (Amide II) |
| 1480 - 1440 | Medium | C=C (Aromatic) | Stretching |
| 1400 - 1350 | Medium | C-H (Alkyl) | Bending |
| 1250 - 1200 | Strong | C-O (Carbamate/Alcohol) | Stretching |
| 1050 - 1000 | Medium | C-O (Alcohol) | Stretching |
| 900 - 675 | Medium to Strong | C-H (Aromatic) | Out-of-plane Bending |
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
The following provides a generalized methodology for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[5]
3.1. Instrumentation
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Collect the IR spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
The instrument's software will automatically perform the Fourier transform to generate the final IR spectrum.
3.4. Data Processing
-
The collected sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
If necessary, apply baseline correction to the spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Visualization of Methodologies and Correlations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for obtaining and analyzing the IR spectrum.
References
Mass Spectrometry Analysis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data and analytical protocols for the characterization of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and structural elucidation.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established behavior of tert-butyl carbamate (Boc) protected amines and benzyl alcohol derivatives in a mass spectrometer. The molecular formula for this compound is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol .
Upon ionization, typically via electrospray ionization (ESI), the molecule is expected to protonate to form the molecular ion [M+H]⁺ at m/z 224. Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the labile Boc group and the hydroxymethyl group.
The following table summarizes the predicted major ions that would be observed in the mass spectrum of this compound.
| Predicted Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment | Notes |
| [M+H]⁺ | 224 | C₁₂H₁₈NO₃⁺ | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | 168 | C₇H₈NO₃⁺ | Loss of isobutylene from the tert-butyl group. This is a very common fragmentation for Boc-protected compounds.[1][2][3] |
| [M-C₅H₈O₂+H]⁺ | 124 | C₇H₁₀N⁺ | Loss of the entire Boc group (isobutylene + CO₂). This would result in the protonated 3-(hydroxymethyl)aniline.[1] |
| [C₄H₉]⁺ | 57 | C₄H₉⁺ | tert-Butyl cation. A characteristic fragment for compounds containing a tert-butyl group.[4] |
| [C₇H₈O]⁺ | 108 | C₇H₈O⁺ | Fragment corresponding to the hydroxymethylphenyl group. |
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the molecule. The primary fragmentation events are centered around the cleavage of the Boc protecting group. The following diagram illustrates the predicted major fragmentation pathway.
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. acdlabs.com [acdlabs.com]
Navigating the Stability of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for handling and storing this compound to ensure its integrity and performance in experimental and manufacturing settings.
Chemical and Physical Properties
This compound is an off-white to yellow solid. A summary of its key chemical identifiers and properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 118684-31-4 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | ChemScene[1] |
| Molecular Weight | 223.27 | ChemScene[1] |
| Physical Form | Off-white to Yellow Solid | Sigma-Aldrich |
| Purity | ≥97% | ChemScene[1] |
Recommended Storage Conditions
To maintain the chemical integrity of this compound, specific storage conditions are recommended. Analysis of supplier safety data sheets reveals some variation in optimal temperature, though general consensus points towards cool and dry conditions.
Table 2: Recommended Storage Conditions from Various Suppliers
| Supplier | Recommended Storage Temperature | Additional Notes |
| BLD Pharm | 2-8°C | Sealed in dry conditions.[2] |
| Sigma-Aldrich | Refrigerator | Not specified |
| ChemScene | Room temperature | Not specified[1] |
| Hoffman Fine Chemicals | Room temperature (20 to 22 °C) | Sealed in dry conditions.[3] |
Based on the available data, storage in a refrigerator at 2-8°C, sealed from moisture , is the most conservative and recommended approach to ensure long-term stability. While some suppliers indicate room temperature storage is acceptable, refrigerated conditions will minimize the risk of degradation over time.
Chemical Stability and Potential Degradation Pathways
While specific, quantitative stability data for this compound under various environmental stressors (e.g., pH, light, temperature) is not extensively documented in publicly available literature, general principles of carbamate chemistry and information on related compounds suggest potential degradation pathways.
A related compound, tert-butyl carbamate, is noted to be stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] Hazardous polymerization is not expected to occur.[4]
The primary routes of degradation for carbamates typically involve hydrolysis of the carbamate linkage. This process can be catalyzed by acidic or basic conditions. For this compound, this would lead to the formation of 3-(hydroxymethyl)aniline, tert-butanol, and carbon dioxide.
References
An In-depth Technical Guide to the Safe Handling of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Disclaimer: This document provides a summary of safety precautions for handling tert-Butyl (3-(hydroxymethyl)phenyl)carbamate based on available data for structurally similar carbamate compounds. As a specific Safety Data Sheet (SDS) for this compound was not available, these guidelines are intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to consult a specific and verified SDS for the exact compound and to conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
While the toxicological properties of this compound have not been fully investigated, data from analogous carbamate compounds suggest potential health hazards. Carbamates as a class of compounds can interfere with acetylcholinesterase, an enzyme critical for nervous system function, potentially leading to a range of adverse effects.[1][2]
Based on information from related compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A cause of skin irritation.[3]
-
Potentially harmful if inhaled.[4]
-
May cause an allergic skin reaction.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]
Quantitative Data Summary
| Hazard Category | Classification | Reference Compounds |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Butyl carbamate |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 2-[2-(Boc-amino)ethoxy]ethanol, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate[3] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | tert-Butyl carbamate, 2-[2-(Boc-amino)ethoxy]ethanol, Butyl carbamate, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate[3][4] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Butyl carbamate |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate[3][6] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are recommended for handling this compound, based on standard practices for similar chemical compounds.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][6]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[7] | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[7] Protective clothing to prevent skin exposure.[4] | Inspect gloves before use.[7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if ventilation is inadequate.[4][6] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][6] |
3.3. Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not breathe dust, vapor, mist, or gas.[4] Minimize dust generation and accumulation.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.4. Storage
-
Keep the container tightly closed.[4][8] Some related compounds recommend refrigerated storage.[8]
-
Store locked up.[6]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
Spills and Leaks: In case of a spill, wear appropriate PPE, avoid generating dust, and ensure adequate ventilation.[4][7] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[4][7] Do not let the product enter drains.[7]
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. combi-blocks.com [combi-blocks.com]
The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile, predictable removal under mild acidic conditions.[2][3][4] This guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use.
Core Concepts: The Chemistry of the Boc Protecting Group
The utility of the Boc group lies in its ability to temporarily shield amine functionalities from unwanted reactions, allowing for selective transformations at other sites within a molecule.[5] This is achieved by converting the nucleophilic and basic amine into a carbamate, which is significantly less reactive.[2][6] A key advantage of the Boc group is its orthogonality with other common protecting groups. Being acid-labile, it is compatible with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (carboxybenzyl), enabling complex, multi-step synthetic strategies.[3][7][8][9]
Mechanism of Action
Boc Protection of Amines
The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2][7][10] The reaction proceeds via a nucleophilic acyl substitution.
The Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[2][11][12][13]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[2][11][13]
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.[2]
-
Decomposition: This unstable anion rapidly decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[2][12][13]
The reaction is often carried out in the presence of a mild base such as sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) to neutralize the protonated amine formed during the reaction, although it can proceed without a base.[8][14][15]
Boc Deprotection
The removal of the Boc group is its defining characteristic and is typically achieved under anhydrous acidic conditions.[1][7][11] The most common reagents are strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][2][11][15]
The Mechanism:
-
Protonation: The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1][2][6][11]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][8][11]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation to yield the free amine (often as its corresponding acid salt) and carbon dioxide.[2][6][11]
-
Cation Fate: The tert-butyl cation is typically scavenged by a nucleophile or loses a proton to form isobutene gas.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
The PROTAC Linker Landscape: A Technical Introduction to tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker. While the choice of ligands dictates the specificity of the PROTAC, the linker plays a critical and often underappreciated role in its overall efficacy, influencing factors such as ternary complex formation, cell permeability, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of tert-butyl (3-(hydroxymethyl)phenyl)carbamate as a potential PROTAC linker. While this specific molecule is commercially available as a chemical building block, detailed public data on its direct incorporation and performance within a PROTAC is limited. Therefore, this document will focus on the foundational principles of its synthesis, its potential role as a rigid aromatic linker, and the general experimental workflows for the design and evaluation of PROTACs featuring similar structural motifs.
The Role of Rigid Aromatic Linkers in PROTAC Design
The linker component of a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. The length, flexibility, and chemical composition of the linker are critical parameters that must be optimized to achieve potent and selective protein degradation.
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic tractability, there is a growing interest in the use of more rigid linker structures.[1][2] Aromatic linkers, including those derived from phenyl carbamates, offer several potential advantages:
-
Conformational Restriction: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase and thereby stabilizing the ternary complex.[3][4]
-
Improved Physicochemical Properties: Aromatic linkers can influence the overall polarity and lipophilicity of the PROTAC, potentially leading to improved cell permeability and metabolic stability.[4]
-
Vectorial Control: The defined geometry of an aromatic ring can provide precise control over the orientation of the POI and E3 ligase ligands, which is crucial for efficient ubiquitination.
However, the introduction of rigidity can also be detrimental. A linker that is too rigid may prevent the formation of a productive ternary complex due to steric hindrance.[1] Therefore, the optimal degree of rigidity is highly dependent on the specific POI and E3 ligase pair.
The structure of this compound offers a meta-substitution pattern on the phenyl ring. This arrangement provides a distinct spatial orientation for the attachment of the POI and E3 ligase ligands compared to ortho- or para-substituted analogs. The carbamate and hydroxymethyl functional groups serve as versatile handles for chemical conjugation.
Synthesis and Incorporation of this compound into PROTACs
Experimental Protocol: Synthesis of this compound
Materials:
-
(3-aminophenyl)methanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve (3-aminophenyl)methanol in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Incorporation into a PROTAC Scaffold
Once synthesized, this compound can be incorporated into a PROTAC molecule through standard chemical transformations. The hydroxymethyl group can be converted to a more reactive functional group, such as a halide or an azide, for subsequent coupling to a POI or E3 ligase ligand. Alternatively, the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a carboxylic acid-functionalized ligand using standard amide coupling reagents (e.g., HATU, HOBt).
The modular nature of PROTAC synthesis allows for the systematic variation of the linker to optimize degradation activity.[5][6]
Experimental Workflows for PROTAC Evaluation
The development of a successful PROTAC requires a rigorous evaluation of its biological activity. A general workflow for the characterization of a novel PROTAC is outlined below.
Logical Workflow for PROTAC Development and Evaluation
Caption: A generalized workflow for the development and evaluation of a novel PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation
Due to the limited availability of public data for PROTACs specifically utilizing this compound as a linker, a quantitative data table cannot be provided at this time. The evaluation of any novel PROTAC would require the generation of experimental data as outlined in the workflow above. Key parameters to be determined and tabulated would include:
-
Binding Affinity:
-
KD (PROTAC to POI)
-
KD (PROTAC to E3 Ligase)
-
-
Degradation Potency:
-
DC₅₀ (half-maximal degradation concentration)
-
Dₘₐₓ (maximum degradation level)
-
-
Cellular Activity:
-
IC₅₀ (half-maximal inhibitory concentration in cell viability assays)
-
Conclusion
This compound represents a potentially valuable building block for the construction of PROTACs with rigid aromatic linkers. Its meta-substitution pattern offers a unique geometric constraint that could be exploited to optimize the formation of a productive ternary complex. While specific examples of its application in published PROTACs are currently scarce, the general principles of PROTAC design and the synthetic methodologies outlined in this guide provide a solid foundation for its exploration in targeted protein degradation research. The empirical nature of linker optimization necessitates the synthesis and evaluation of a diverse range of linker architectures, and rigid scaffolds such as the one presented here are an important component of the medicinal chemist's toolbox in the quest for novel and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a valuable intermediate in the development of various pharmaceutical compounds. The procedure outlined below describes the Boc-protection of 3-aminobenzyl alcohol.
Reaction Principle
The synthesis involves the protection of the primary amino group of 3-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc)₂O. The amine function is more nucleophilic than the hydroxyl group, allowing for selective N-acylation under basic conditions to form the corresponding tert-butyl carbamate.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Aminobenzyl alcohol | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature overnight under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic phase with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Aminobenzyl alcohol | 1.0 | 123.15 |
| Di-tert-butyl dicarbonate | 1.2 | 218.25 |
Characterization Data
-
Appearance: White solid.
-
¹H NMR (CDCl₃): δ 7.42 (s, 1H), 7.23 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.94 (d, J = 7.6 Hz, 1H), 6.64 (s, 1H), 4.66 (s, 2H), 1.52 (s, 9H).
-
¹³C NMR (CDCl₃): δ 152.8, 141.6, 138.8, 129.0, 120.0, 118.9, 117.4, 80.7, 64.9, 28.3.
Note: Spectral data may vary slightly depending on the solvent and instrument used.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Protecting Primary Amines with a tert-Butoxycarbonyl (Boc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed application notes and protocols for the protection of primary amines using the Boc group, with a contextual discussion of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
Contrary to what its name might imply, this compound is not a reagent for the protection of primary amines. Instead, it is an example of a molecule where a primary amine (3-aminobenzyl alcohol) has been protected with a Boc group. The hydroxymethyl functional group on this molecule allows for further synthetic transformations while the amine remains protected.
This guide will focus on the standard and widely accepted methods for the Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).
Chemistry of Boc Protection
The introduction of the Boc group is typically achieved through the reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This forms a stable carbamate, effectively masking the nucleophilicity of the amine.
The choice of solvent and base can be tailored to the specific substrate. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and water. Bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH) are frequently used to facilitate the reaction, especially when starting with an amine salt.[1]
Experimental Protocols
General Protocol for Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Solvent (e.g., THF, DCM, acetonitrile, or a mixture with water)
-
Base (e.g., TEA, DIPEA, NaHCO₃, NaOH) (if necessary, 1.1-3.0 equiv)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in the chosen solvent. If a base is required, add it to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the stirred solution. The reaction is often performed at room temperature, but for highly reactive amines, cooling to 0 °C may be beneficial.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and brine. If a base like TEA was used, an additional wash with a dilute acidic solution (e.g., 1 M HCl) may be necessary to remove it.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Deprotection of Boc-Protected Amines
The Boc group is readily cleaved under acidic conditions.
Materials:
-
N-Boc protected amine
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine in a suitable solvent like DCM.
-
Acid Addition: Add a strong acid. Common methods include:
-
Treating the DCM solution with 25-50% (v/v) TFA.
-
Using a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected amine.
-
Data Presentation
The following tables summarize typical reaction conditions for the Boc protection of various primary amines and deprotection conditions.
| Amine Substrate | Reagent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Boc₂O (1.1) | TEA (1.2) | DCM | RT | 4 | 95 |
| Benzylamine | Boc₂O (1.1) | NaHCO₃ (2.0) | THF/H₂O (1:1) | RT | 3 | 98 |
| Glycine methyl ester | Boc₂O (1.2) | DIPEA (1.5) | CH₃CN | RT | 6 | 92 |
| 3-Aminobenzyl alcohol | Boc₂O (1.1) | NaOH (1.1) | Dioxane/H₂O (2:1) | 0 to RT | 5 | 96 |
Table 1: Representative Conditions for Boc Protection of Primary Amines.
| Protected Amine | Deprotection Reagent | Solvent | Temp (°C) | Time (h) |
| N-Boc-aniline | 25% TFA in DCM | DCM | RT | 0.5 |
| N-Boc-benzylamine | 4 M HCl in Dioxane | Dioxane | RT | 1 |
| N-Boc-glycine methyl ester | 50% TFA in DCM | DCM | RT | 0.5 |
Table 2: Common Conditions for Boc Deprotection.
Visualizations
Boc Protection Workflow
Caption: General workflow for the Boc protection of a primary amine.
Boc Deprotection Pathway
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
The Role of this compound
The structure of this compound illustrates the outcome of a Boc protection reaction on 3-aminobenzyl alcohol. This compound can serve as a versatile building block in organic synthesis. The Boc-protected amine is inert to many reaction conditions, allowing for selective reactions at the hydroxymethyl group.
Caption: Synthetic utility of a Boc-protected aminobenzyl alcohol.
Conclusion
The Boc protecting group is a cornerstone of modern organic synthesis, offering a reliable and versatile method for the temporary masking of primary amines. The use of di-tert-butyl dicarbonate provides a straightforward and high-yielding method for Boc protection. Understanding the principles of both protection and deprotection is essential for researchers, scientists, and drug development professionals in the design and execution of complex synthetic routes. While this compound is not a protecting group reagent itself, it serves as an excellent example of a Boc-protected bifunctional molecule with significant potential in further synthetic applications.
References
Conditions for Boc protection of anilines using tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate multi-step synthesis of pharmaceuticals and other complex molecules. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed application notes and experimental protocols for the Boc protection of anilines, a class of weakly nucleophilic amines that often require optimized conditions for efficient transformation.
The reaction involves the treatment of an aniline with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding N-Boc protected aniline. While the reaction with aliphatic amines is often straightforward, the lower nucleophilicity of anilines necessitates careful consideration of reaction parameters such as solvent, temperature, and the use of catalysts or bases to achieve high yields.[1][2]
General Reaction Scheme
The general transformation for the Boc protection of an aniline is depicted below:
Key Reaction Parameters and Optimization
Several factors can be modulated to optimize the Boc protection of anilines:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and effective reagent for introducing the Boc group.[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction rate. While a variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, alcoholic solvents like methanol have been shown to dramatically accelerate the reaction for aromatic amines, often eliminating the need for a base.[1]
-
Catalyst: For particularly unreactive or electron-deficient anilines, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed to enhance the reaction rate.[5][6] Other catalysts, including iodine and perchloric acid adsorbed on silica gel, have also been reported to be effective under solvent-free conditions.[7]
-
Base: While not always strictly necessary, a base like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) is often added to neutralize the in situ generated acidic byproducts and drive the reaction to completion.[5][8]
-
Temperature: Reactions are typically conducted at room temperature. However, for less reactive anilines, gentle heating may be required to achieve a reasonable reaction rate.[1]
Tabulated Reaction Conditions
The following tables summarize various reported conditions for the Boc protection of anilines, providing a comparative overview for selecting an appropriate starting point for optimization.
Table 1: Catalyst-Free Conditions for Boc Protection of Anilines
| Aniline Substrate | Reagent (equiv.) | Solvent | Base (equiv.) | Temperature | Time | Yield (%) | Reference |
| Aniline | Boc₂O (1.1) | Dioxane/Water (1:1) | NaHCO₃ (2.0) | 0 °C to RT | 4-12 h | 95 | [8] |
| 3-Chloroaniline | Boc₂O (1.0) | Water | None | RT | 4 h | Not Specified | [9] |
| p-Toluidine | Boc₂O | CD₃OD | None | RT | - | 70-fold faster than in CDCl₃ | [1] |
| Various Anilines | Boc₂O | Water | None | RT | - | High | [7] |
Table 2: Catalytic Conditions for Boc Protection of Anilines
| Aniline Substrate | Reagent (equiv.) | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | Boc₂O (1.0) | DMAP (10) | CH₂Cl₂ | RT | 1 h | 95 | [8] |
| Various Anilines | Boc₂O | Iodine (cat.) | Solvent-free | RT | - | High | [7] |
| Various Anilines | Boc₂O | HClO₄–SiO₂ (cat.) | Solvent-free | RT | - | High | [7] |
| Aniline | Boc₂O (1.0) | Amberlyst-15 (15% w/w) | None | RT | < 1 min | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Aniline using Sodium Bicarbonate
This protocol is a general and reliable method for the Boc protection of a wide range of anilines.
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the aniline (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is completely dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Accelerated Boc Protection of an Aniline in Methanol
This protocol leverages the rate-enhancing effect of alcoholic solvents for the Boc protection of anilines.[1]
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the aniline (1.0 equiv) in methanol.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting product is often pure, but can be further purified by column chromatography if necessary.
Protocol 3: DMAP-Catalyzed Boc Protection of an Aniline
This protocol is suitable for less reactive or electron-deficient anilines.
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM)
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the aniline (1.0 equiv) and DMAP (0.1 equiv) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Boc Protection Mechanism
The following diagram illustrates the generally accepted mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate. The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[5][10]
Caption: Mechanism of Boc protection of an aniline.
Experimental Workflow for Boc Protection
The diagram below outlines a typical experimental workflow for the Boc protection of an aniline followed by workup and purification.
Caption: General experimental workflow for Boc protection.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes and Protocols: Functionalization of the Hydroxymethyl Group on tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary alcohol in tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. The Boc-protecting group on the aniline nitrogen is stable under these conditions, allowing for selective functionalization of the hydroxymethyl group. This intermediate is valuable in the synthesis of a variety of compounds, including linkers for antibody-drug conjugates (ADCs), PROTACs, and other complex molecular architectures. The following protocols detail common and effective transformations: oxidation to an aldehyde, conversion to a benzyl bromide, activation as a tosylate for nucleophilic substitution, and subsequent ether formation.
Oxidation to tert-Butyl (3-formylphenyl)carbamate
The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, olefination, and other carbonyl chemistries. A mild and efficient method utilizes a TEMPO-catalyzed system with a copper(I) co-catalyst, using ambient air or oxygen as the terminal oxidant. This avoids harsh oxidants that could compromise the Boc-protecting group.
Data Presentation: Reagents and Conditions for Oxidation
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| This compound | 1.0 | Starting Material |
| Copper(I) Iodide (CuI) | 0.1 | Co-catalyst |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 0.01 - 0.1 | Catalyst |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Base/Ligand |
| Acetonitrile (CH₃CN) | - | Solvent |
| Oxygen (O₂) | Excess (balloon) | Terminal Oxidant |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 4 - 24 hours | - |
| Expected Yield | >90% | - |
Experimental Protocol: TEMPO/CuI Catalyzed Oxidation
-
To a round-bottom flask, add this compound (1.0 eq.), Copper(I) Iodide (CuI, 0.1 eq.), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous acetonitrile (CH₃CN) to achieve a substrate concentration of approximately 0.2 M.
-
Stir the resulting suspension for 5-10 minutes at room temperature.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq.) and TEMPO (0.01-0.1 eq.) to the mixture.
-
Replace the nitrogen/argon atmosphere with an oxygen-filled balloon.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-Butyl (3-formylphenyl)carbamate as a solid[1][2].
Workflow Diagram: Oxidation
Caption: Workflow for TEMPO-catalyzed oxidation.
Halogenation to tert-Butyl (3-(bromomethyl)phenyl)carbamate
Conversion of the hydroxymethyl group to a benzyl bromide creates an excellent electrophile for subsequent Sₙ2 reactions. The Appel reaction, using carbon tetrabromide and triphenylphosphine, is a reliable method that proceeds under mild conditions with inversion of stereochemistry at a chiral center (not applicable here). Alternatively, phosphorus tribromide can be used.
Data Presentation: Reagents and Conditions for Bromination (Appel Reaction)
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| This compound | 1.0 | Starting Material |
| Carbon Tetrabromide (CBr₄) | 1.2 - 1.5 | Bromine Source |
| Triphenylphosphine (PPh₃) | 1.2 - 1.5 | Reagent |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction Condition |
| Reaction Time | 1 - 4 hours | - |
| Expected Yield | >90% | - |
Experimental Protocol: Appel Reaction for Bromination
-
Dissolve this compound (1.0 eq.) and carbon tetrabromide (CBr₄, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours)[2][3].
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Add a non-polar solvent (e.g., hexanes or a mixture of hexanes/ether) to precipitate the triphenylphosphine oxide.
-
Filter the solid and wash with cold non-polar solvent.
-
Concentrate the filtrate and purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-Butyl (3-(bromomethyl)phenyl)carbamate[4][5][6].
Logical Diagram: Appel Reaction Mechanism
Caption: Key steps in the Appel bromination reaction.
Sulfonylation to tert-Butyl (3-(((4-methylphenyl)sulfonyl)oxy)methyl)phenylcarbamate
Activation of the alcohol as a tosylate creates a superb leaving group, often more reactive than the corresponding bromide, for nucleophilic substitution reactions. The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.
Data Presentation: Reagents and Conditions for Tosylation
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| This compound | 1.0 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | Tosylating Agent |
| Triethylamine (Et₃N) or Pyridine | 2.0 - 3.0 | Base / HCl Scavenger |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 (optional) | Catalyst |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction Condition |
| Reaction Time | 2 - 12 hours | - |
| Expected Yield | >95% | - |
Experimental Protocol: Tosylation
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere in a round-bottom flask equipped with a stir bar.
-
Add triethylamine (Et₃N, 2.5 eq.) or pyridine (2.5 eq.). If desired, add a catalytic amount of DMAP (0.05 eq.).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.3 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-12 hours)[7][8].
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.
Ether Synthesis via Nucleophilic Substitution
The previously synthesized benzyl bromide or tosylate can be readily converted to a wide variety of ethers via a Williamson ether synthesis. This protocol provides a general method for the O-alkylation of a phenol or alcohol using the activated intermediate.
Data Presentation: General Conditions for Etherification
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Benzyl Bromide or Tosylate | 1.0 | Electrophile |
| Alcohol or Phenol (R'-OH) | 1.1 - 1.5 | Nucleophile |
| Sodium Hydride (NaH) or K₂CO₃ / Cs₂CO₃ | 1.2 - 2.0 | Base |
| N,N-Dimethylformamide (DMF) or Acetonitrile | - | Solvent |
| Temperature | Room Temp. to 80 °C | Reaction Condition |
| Reaction Time | 2 - 16 hours | - |
| Expected Yield | Variable (70-95%) | - |
Experimental Protocol: Williamson Ether Synthesis
-
Nucleophile Deprotonation: To a solution of the desired alcohol or phenol (R'-OH, 1.2 eq.) in anhydrous DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C. (Alternatively, a weaker base like K₂CO₃ or Cs₂CO₃ can be used, often requiring heating).
-
Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.
-
Substitution: Add a solution of tert-Butyl (3-(bromomethyl)phenyl)carbamate or the corresponding tosylate (1.0 eq.) in a minimal amount of anhydrous DMF to the alkoxide/phenoxide solution.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired ether.
Signaling Pathway Diagram: Functionalization Logic
Caption: Synthetic routes from the starting alcohol.
References
- 1. tert-Butyl methyl ether synthesis - chemicalbook [chemicalbook.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 3-(bromomethyl)phenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 118684-32-5|tert-Butyl (3-(bromomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Synthesis of Novel Derivatives from tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material, tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This versatile building block, featuring a Boc-protected amine and a primary alcohol on a phenyl ring, offers multiple reaction sites for chemical modification. The derivatives of this compound have potential applications in medicinal chemistry and drug discovery, including the development of anti-inflammatory agents.
Overview of Synthetic Pathways
This compound can be derivatized at three main positions: the hydroxyl group, the aromatic ring, and the N-H bond of the carbamate. The primary focus of these protocols will be on the functionalization of the readily accessible hydroxyl group and the carbamate nitrogen.
The following diagram illustrates the key synthetic transformations that will be detailed in this document.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
Oxidation to tert-Butyl (3-formylphenyl)carbamate
The oxidation of the primary alcohol in this compound to an aldehyde is a key transformation, providing a versatile intermediate for further derivatization, such as reductive amination or the formation of imines.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of the hydroxymethyl group.
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl (3-formylphenyl)carbamate.
| Derivative | Reagents | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data |
| tert-Butyl (3-formylphenyl)carbamate | PCC | DCM | 80-90 | 88-90 | ¹H NMR (CDCl₃, δ): 9.98 (s, 1H), 7.95 (s, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 7.35 (d, 1H), 6.85 (s, 1H), 1.55 (s, 9H). |
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The hydroxyl group can be converted to an ether linkage through the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Workflow: Ether Synthesis
Caption: Workflow for Williamson ether synthesis.
Protocol: General Williamson Ether Synthesis
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the ether derivative.
| Alkyl Halide (R-X) | Product Name | Yield (%) |
| Methyl Iodide | tert-Butyl (3-(methoxymethyl)phenyl)carbamate | 75-85 |
| Ethyl Bromide | tert-Butyl (3-(ethoxymethyl)phenyl)carbamate | 70-80 |
| Benzyl Bromide | tert-Butyl (3-(benzyloxymethyl)phenyl)carbamate | 80-90 |
Synthesis of Ester Derivatives
Esterification of the primary alcohol can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate coupling conditions.
Protocol: Esterification with Acyl Chlorides
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add the acyl chloride (R-COCl, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
| Acyl Chloride (R-COCl) | Product Name | Yield (%) |
| Acetyl Chloride | 3-(((tert-butoxycarbonyl)amino)methyl)phenyl acetate | 85-95 |
| Benzoyl Chloride | 3-(((tert-butoxycarbonyl)amino)methyl)phenyl benzoate | 80-90 |
Synthesis of Amide Derivatives
For the synthesis of amide derivatives, a multi-step approach is required, starting with the reduction of a nitro precursor followed by amide coupling. This protocol is adapted from the synthesis of related anti-inflammatory compounds.[1]
Protocol: Synthesis of tert-Butyl (3-(benzamidomethyl)phenyl)carbamate
Step 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate
-
A mixture of tert-Butyl (3-nitrophenyl)carbamate (1.0 eq) and FeCl₃ (1.0 eq) is dissolved in methanol.[1]
-
Hydrazine hydrate (N₂H₄·H₂O) is added at room temperature, and the mixture is refluxed for 3 hours.[1]
-
The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure.[1]
-
The residue is basified with saturated NaHCO₃ solution and extracted with DCM. The organic layer is washed with water and brine, dried, and concentrated to give tert-Butyl (3-aminophenyl)carbamate.[1]
Step 2: Amide Coupling
-
To a solution of benzoic acid (1.0 eq) in DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[1]
-
Add tert-Butyl (3-aminophenyl)carbamate (1.1 eq) to the mixture.[1]
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final amide derivative.[1]
| Carboxylic Acid | Amide Derivative | Yield (%) | Anti-inflammatory Activity (% inhibition) |
| 4-Fluorobenzoic acid | tert-Butyl (3-(4-fluorobenzamido)phenyl)carbamate | 74 | 54.13 |
| 3,5-Dinitrobenzoic acid | tert-Butyl (3-(3,5-dinitrobenzamido)phenyl)carbamate | 67.6 | 45.21 |
| 4-Iodobenzoic acid | tert-Butyl (3-(4-iodobenzamido)phenyl)carbamate | 70 | 54.24 |
Applications in Drug Discovery
The derivatives of this compound are valuable scaffolds in drug discovery. The Boc-protected amine allows for selective modification at other sites, and the Boc group can be readily removed under acidic conditions to reveal the free amine for further functionalization. The synthesized amide derivatives, for instance, have shown promising anti-inflammatory activity, comparable to the standard drug indomethacin.[1] The diverse functional groups that can be introduced provide a platform for generating compound libraries for screening against various biological targets.
References
Application Notes and Protocols for the Utilization of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential applications of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in the field of peptide synthesis. This versatile building block offers unique opportunities for the design and synthesis of modified peptides with tailored properties. The following sections detail its role as a linker for solid-phase peptide synthesis (SPPS) and as a precursor for the introduction of a modified phenylalanine analog into peptide sequences.
Introduction to this compound in Peptide Synthesis
This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol on a phenyl ring. This unique combination of functional groups makes it a valuable tool for peptide chemists, enabling novel strategies for peptide modification and conjugation. Its primary applications in peptide synthesis are envisioned as:
-
A Linker for Solid-Phase Peptide Synthesis: The hydroxymethyl group can be attached to a solid support, providing an anchor for the initiation of peptide chain elongation. The Boc-protected amine serves as the starting point for the assembly of the peptide. This approach allows for the synthesis of peptides with a C-terminal modification derived from the linker structure.
-
A Precursor to a Modified Amino Acid: The molecule can be chemically converted into a novel, non-proteinogenic amino acid, specifically a 3-(aminomethyl)phenylalanine derivative. Incorporation of such modified amino acids can significantly impact the peptide's conformation, stability, and biological activity[1].
The following protocols provide detailed methodologies for these two key applications.
Application as a Linker for Solid-Phase Peptide Synthesis
In this application, this compound is first immobilized on a solid support. The subsequent removal of the Boc protecting group reveals a primary amine, which serves as the initiation point for standard Fmoc-based solid-phase peptide synthesis.
Immobilization of the Linker onto a Solid Support
This protocol describes the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin.
Experimental Protocol: Linker Immobilization
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Swelling | Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel. | 30 min |
| 2 | Linker Preparation | In a separate flask, dissolve 2 equivalents of this compound and 4 equivalents of diisopropylethylamine (DIPEA) in anhydrous DCM. | 10 min |
| 3 | Loading Reaction | Drain the DCM from the swollen resin and add the linker/DIPEA solution. Agitate the mixture at room temperature. | 2-4 hours |
| 4 | Capping | Add methanol (1 mL per gram of resin) to the reaction vessel and agitate to cap any unreacted chlorotrityl sites. | 30 min |
| 5 | Washing | Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). | 15 min |
| 6 | Drying | Dry the resin under vacuum to a constant weight. | Overnight |
Quantitative Data Summary: Linker Loading
| Parameter | Typical Value |
| Resin Substitution | 0.4 - 0.8 mmol/g |
| Loading Efficiency | > 90% |
Peptide Synthesis on the Linker-Functionalized Resin
Following linker immobilization, the peptide chain is assembled using standard Fmoc-SPPS protocols.
Experimental Protocol: Peptide Elongation
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Boc Deprotection | Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the linker. | 30 min |
| 2 | Neutralization | Neutralize the resin with 10% DIPEA in DMF. | 5 min |
| 3 | Fmoc-Amino Acid Coupling | Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. | 1-2 hours |
| 4 | Washing | Wash the resin with DMF (3x) and DCM (3x). | 10 min |
| 5 | Fmoc Deprotection | Remove the Fmoc group with 20% piperidine in DMF. | 20 min |
| 6 | Chain Elongation | Repeat steps 3-5 for each subsequent amino acid in the sequence. | Variable |
Workflow for Peptide Synthesis using the Linker
Caption: Workflow for linker immobilization and subsequent peptide synthesis.
Application as a Precursor to a Modified Amino Acid
This compound can be chemically transformed into a Boc-protected 3-(aminomethyl)phenylalanine derivative. This novel amino acid can then be incorporated into peptides using standard SPPS techniques.
Synthesis of Boc-3-(aminomethyl)-L-phenylalanine
This protocol outlines a potential synthetic route to convert the starting carbamate into the desired modified amino acid.
Experimental Protocol: Synthesis of Modified Amino Acid
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Oxidation | Oxidize the hydroxymethyl group of this compound to an aldehyde using a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) in DCM. | 2-4 hours |
| 2 | Strecker Synthesis | Perform a Strecker amino acid synthesis on the resulting aldehyde using ammonia and cyanide, followed by hydrolysis to yield the racemic amino acid. | 24-48 hours |
| 3 | N-Boc Protection | Protect the newly formed alpha-amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). | 4-6 hours |
| 4 | Resolution | Resolve the racemic mixture to obtain the desired L-enantiomer using chiral chromatography or enzymatic resolution. | Variable |
Quantitative Data Summary: Modified Amino Acid Synthesis
| Parameter | Typical Value |
| Overall Yield | 30-50% |
| Enantiomeric Excess (after resolution) | > 98% |
Incorporation of the Modified Amino Acid into a Peptide
Once synthesized, Boc-3-(aminomethyl)-L-phenylalanine can be used as a building block in standard Fmoc-SPPS.
Experimental Protocol: Incorporation into a Peptide
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Preparation | Start with a pre-loaded resin suitable for the desired C-terminus (e.g., Wang resin for a C-terminal acid). | N/A |
| 2 | Fmoc Deprotection | If necessary, deprotect the N-terminal Fmoc group of the growing peptide chain on the resin. | 20 min |
| 3 | Coupling of Modified AA | Couple the synthesized Boc-3-(aminomethyl)-L-phenylalanine using standard coupling reagents (e.g., HBTU/DIPEA) in DMF. | 2-4 hours |
| 4 | Washing | Wash the resin thoroughly with DMF and DCM. | 10 min |
| 5 | Continuation of SPPS | Continue the peptide synthesis by deprotecting the alpha-Boc group of the modified amino acid and coupling the next Fmoc-amino acid. | Variable |
Workflow for Synthesis and Incorporation of the Modified Amino Acid
Caption: Workflow for the synthesis of the modified amino acid and its incorporation into a peptide chain.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Experimental Protocol: Cleavage and Deprotection
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Preparation | Wash the final peptide-resin with DCM and dry it thoroughly under vacuum. | 1 hour |
| 2 | Cleavage Reaction | Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) at room temperature. | 2-3 hours |
| 3 | Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. | 30 min |
| 4 | Isolation | Isolate the precipitated peptide by centrifugation or filtration. Wash the crude peptide with cold ether. | 15 min |
| 5 | Purification | Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). | Variable |
| 6 | Characterization | Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC. | Variable |
Quantitative Data Summary: Peptide Synthesis and Purification
| Parameter | Typical Value |
| Crude Peptide Yield | 60-80% |
| Purity (after HPLC) | > 95% |
Conclusion
This compound presents intriguing possibilities for the synthesis of novel and modified peptides. By serving as a versatile linker or a precursor to a non-canonical amino acid, it opens avenues for creating peptides with enhanced stability, unique conformational properties, and tailored biological functions. The protocols provided herein offer a foundational framework for researchers to explore the potential of this valuable building block in their peptide synthesis endeavors. Further optimization of these protocols may be necessary depending on the specific peptide sequence and desired modifications.
References
Application of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in Medicinal Chemistry: A Review of its Potential
Introduction
Tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is a bifunctional organic molecule that holds significant potential as a versatile building block and intermediate in the field of medicinal chemistry. Its structure, featuring a Boc-protected aniline and a primary alcohol, allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of more complex drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the hydroxylmethyl group provides a handle for a wide range of chemical transformations, including oxidation, esterification, and etherification.
Key Applications in Medicinal Chemistry
The unique arrangement of the protected amine and the reactive alcohol on the phenyl ring allows for several strategic applications in drug design and development:
-
As a Linker Moiety: The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the development of various targeted therapies, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The hydroxymethyl group can be functionalized to attach to a payload or a warhead, while the protected amine, after deprotection, can be used to connect to a targeting ligand or an E3 ligase binder.
-
Scaffold for Library Synthesis: This compound can serve as a foundational scaffold for the generation of chemical libraries for high-throughput screening. The two functional groups can be independently and sequentially modified to create a diverse set of molecules with the potential to interact with a wide range of biological targets.
-
Intermediate in the Synthesis of Bioactive Molecules: The 3-aminobenzyl alcohol core is a structural feature in various reported bioactive molecules, including enzyme inhibitors and receptor modulators. This compound provides a convenient and protected starting material for the synthesis of these more complex structures.
Experimental Protocols
While specific protocols for the direct use of this compound in the synthesis of a marketed drug are not available, the following are representative experimental methodologies for the modification of its functional groups, based on standard organic chemistry practices.
1. Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes the conversion of the primary alcohol to an aldehyde, which can then be used in reactions such as reductive amination or Wittig reactions.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl (3-formylphenyl)carbamate.
-
2. Boc-Deprotection to Yield 3-Aminobenzyl Alcohol
This protocol outlines the removal of the Boc protecting group to liberate the primary amine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., 10 eq) or a 4 M solution of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-aminophenyl)methanol.
-
Logical Workflow for Drug Discovery
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery project.
Caption: Drug discovery workflow using this compound.
This compound represents a valuable, albeit under-documented, starting material for medicinal chemistry research. Its bifunctional nature, coupled with the reliable chemistry of its protecting group and reactive handle, provides a solid foundation for the synthesis of novel chemical entities. While a lack of extensive public data on its direct incorporation into late-stage clinical candidates exists, the principles of synthetic chemistry and drug design strongly support its potential as a key building block. The provided protocols and workflow diagrams offer a strategic framework for researchers and drug development professionals to explore the utility of this compound in their own research endeavors. Further exploration in the patent literature and chemical synthesis journals may reveal more specific applications as new drug discovery programs advance.
Application Notes and Protocols for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]
This document provides detailed application notes and protocols for the use of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate as a rigid linker in the design and synthesis of PROTACs. The incorporation of a phenyl ring introduces conformational rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase) and improving degradation potency.[][]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Impact of Aromatic Linkers on PROTAC Activity
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2/4 | Phenyl-containing | <10 | >90 | [1] |
| Androgen Receptor | Disubstituted Phenyl | Inactive | N/A | [1] |
| Androgen Receptor | Flexible (PEG) | >1000 | <80 | [1] |
Note: The effectiveness of a rigid linker is highly dependent on the specific target and E3 ligase combination. The phenyl ring can introduce favorable π-stacking interactions but may also lead to unproductive binding conformations if not optimally positioned.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the linker this compound from 3-aminobenzyl alcohol.
Materials:
-
3-aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in DCM or THF.
-
Addition of Base: Add triethylamine or DIPEA (1.2 eq) to the solution.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step approach for incorporating the linker into a final PROTAC molecule, assuming the use of a warhead with a carboxylic acid and an E3 ligase ligand with a nucleophilic handle (e.g., an amine or phenol).
Caption: General workflow for PROTAC synthesis.
Step 1: Coupling of the Linker to the Warhead (e.g., via Mitsunobu Reaction)
This step involves activating the hydroxyl group of the linker for nucleophilic attack by a suitable functional group on the warhead.
Materials:
-
This compound (1.0 eq)
-
Warhead with a nucleophilic group (e.g., phenol or carboxylic acid) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the warhead in anhydrous THF.
-
Reagent Addition: Add triphenylphosphine to the solution. Cool the mixture to 0 °C in an ice bath.
-
Mitsunobu Reaction: Slowly add DIAD or DEAD dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography to yield the warhead-linker conjugate.
Step 2: Boc Deprotection
This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the free amine for subsequent coupling to the E3 ligase ligand.
Materials:
-
Warhead-linker conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the warhead-linker conjugate in DCM.
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling to the E3 Ligase Ligand
This final step involves forming a stable bond (e.g., an amide bond) between the deprotected linker-warhead conjugate and the E3 ligase ligand.
Materials:
-
Deprotected warhead-linker conjugate from Step 2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a reaction vial, dissolve the E3 ligase ligand in anhydrous DMF. Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected warhead-linker conjugate in a minimal amount of anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Biological Evaluation of the PROTAC
The biological activity of the synthesized PROTAC should be assessed through a series of in vitro assays.
Caption: Experimental workflow for biological evaluation.
Western Blot Analysis for Protein Degradation:
-
Cell Culture and Treatment: Plate cells of interest and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values.[4]
Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the desired therapeutic effect (e.g., 72 hours).
-
MTT Addition and Measurement: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
Conclusion
This compound serves as a valuable rigid linker for the design and synthesis of PROTACs. Its phenyl core can introduce conformational constraints that may lead to improved degradation potency and selectivity. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that the optimal linker choice is target-dependent, and empirical testing of various linker architectures is often necessary to identify the most effective degrader for a given protein of interest.
References
Application Notes and Protocols for Click Chemistry Utilizing Derivatives of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of derivatives of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in click chemistry. The protocols detailed below are designed for the development of novel molecular entities for use in drug discovery, bioconjugation, and materials science. The core of these applications lies in the formation of stable 1,2,3-triazole linkages through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, specificity, and biocompatibility.[1][2]
Introduction to Click Chemistry with this compound Derivatives
This compound serves as a versatile starting material for the synthesis of functionalized molecules primed for click chemistry. By converting the hydroxymethyl group into either an azide or a terminal alkyne, this scaffold can be readily conjugated with a wide array of molecules, including biomolecules, small molecule drugs, and imaging agents. The resulting triazole-containing products have shown significant potential across various therapeutic areas, including anticancer, antifungal, and antiviral applications.[2][3] The Boc-protecting group on the aniline nitrogen offers a site for further modification or can be removed to reveal a primary amine for secondary conjugation or to modulate the physicochemical properties of the final compound.
Synthesis of Clickable Derivatives
To participate in click chemistry, the hydroxymethyl group of this compound must first be converted into a reactive handle – either an azide or a terminal alkyne.
Synthesis of tert-Butyl (3-(azidomethyl)phenyl)carbamate (Azide Derivative)
The synthesis of the azide derivative can be achieved in a two-step process from the starting material. First, the hydroxyl group is converted to a good leaving group, such as a tosylate or a halide. Subsequent reaction with sodium azide yields the desired product.
Protocol 1: Synthesis of tert-Butyl (3-(azidomethyl)phenyl)carbamate
-
Toxification of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Azidation:
-
Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and stir the mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-Butyl (3-(azidomethyl)phenyl)carbamate.
-
Synthesis of tert-Butyl (3-((prop-2-yn-1-yloxy)methyl)phenyl)carbamate (Alkyne Derivative)
The alkyne derivative can be synthesized via a Williamson ether synthesis.
Protocol 2: Synthesis of tert-Butyl (3-((prop-2-yn-1-yloxy)methyl)phenyl)carbamate
-
Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add propargyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The following protocols describe the general procedure for the CuAAC reaction using the synthesized azide and alkyne derivatives.
Protocol 3: General CuAAC Protocol for Small Molecule Synthesis
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide derivative (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
-
Reaction Initiation:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
The reaction is typically carried out at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 4 | 95 |
| Propargyl alcohol | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 6 | 92 |
| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O/NaAsc | None | THF/H₂O (1:1) | RT | 5 | 90 |
Note: The data in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Protocol 4: CuAAC for Bioconjugation to an Alkyne-Modified Peptide
This protocol is adapted for the conjugation of tert-Butyl (3-(azidomethyl)phenyl)carbamate to a peptide containing a terminal alkyne modification.
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of tert-Butyl (3-(azidomethyl)phenyl)carbamate in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and a copper-chelating ligand such as THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution with the azide stock solution (typically 10-50 fold molar excess of azide).
-
Add the THPTA solution followed by the CuSO₄ solution (a final copper concentration of 0.1-1 mM is generally sufficient, with a ligand to copper ratio of 5:1).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled peptide using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and catalyst.
-
| Component | Stock Concentration | Volume (µL) for 100 µL final reaction | Final Concentration |
| Alkyne-Peptide | 1 mM | 10 | 100 µM |
| Azide Derivative | 10 mM in DMSO | 10 | 1 mM |
| THPTA | 100 mM | 1 | 1 mM |
| CuSO₄ | 20 mM | 1 | 200 µM |
| Sodium Ascorbate | 100 mM | 5 | 5 mM |
| Buffer (PBS, pH 7.4) | - | 73 | - |
Applications in Drug Discovery and Development
The triazole linkage formed via click chemistry is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[3] This makes derivatives of this compound attractive scaffolds for the synthesis of novel therapeutic agents.
Enzyme Inhibitors
The 1,2,3-triazole core is a common motif in various enzyme inhibitors. By clicking the azide or alkyne derivatives with appropriate fragments, novel inhibitors for targets such as kinases, proteases, and phosphatases can be synthesized.[4] For example, the synthesis of novel β-lactamase inhibitors has been achieved using in situ click chemistry with azido-functionalized phenylboronic acids.[5]
Anticancer Agents
A wide range of triazole-containing compounds have demonstrated potent anticancer activity.[2] These compounds can act through various mechanisms, including the inhibition of topoisomerase II, histone deacetylases, and protein tyrosine kinases.[2] The modular nature of click chemistry allows for the rapid synthesis of libraries of triazole derivatives for screening against various cancer cell lines.
Visualizations
Caption: Synthetic workflow for click chemistry applications.
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled acidic or thermal conditions. The deprotection of the Boc group is a critical step in many synthetic routes, and the choice of method is dictated by the overall functionality and sensitivity of the substrate.
This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl (3-(hydroxymethyl)phenyl)carbamate, a substrate featuring both a carbamate on an aromatic ring and a primary alcohol. The presence of the hydroxymethyl group necessitates careful consideration of the deprotection conditions to avoid potential side reactions. We will explore acidic, thermal, and alternative deprotection strategies, providing quantitative data and detailed experimental procedures to guide researchers in selecting the optimal method for their specific needs.
Deprotection Methodologies: A Comparative Overview
The selection of an appropriate deprotection method is crucial for achieving a high yield of the desired amine without compromising the integrity of other functional groups present in the molecule. The most common methods involve treatment with strong acids, but thermal and other milder alternatives are also available.
Acidic Deprotection
Acid-catalyzed cleavage is the most frequently employed method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1] Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this transformation.
Thermal Deprotection
Thermal cleavage of the Boc group offers a neutral alternative to acidic methods, which is particularly advantageous for substrates containing acid-sensitive functionalities.[2] This method typically requires heating the substrate in a suitable solvent or even neat. The reaction is believed to proceed through a concerted mechanism involving proton transfer and the release of isobutylene and carbon dioxide.
Alternative Methods
A variety of other reagents and conditions have been developed for Boc deprotection to address specific substrate sensitivities. These can include Lewis acids, silyl halides, and other specialized reagents that can offer enhanced selectivity under milder conditions. One such mild method employs oxalyl chloride in methanol.[3]
Quantitative Data Summary
The following table summarizes various deprotection methods for Boc-protected amines, providing an overview of reaction conditions and reported yields. While data for the specific substrate this compound is limited in the literature, the presented data for analogous substrates serves as a valuable guide for reaction optimization.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time | Substrate | Yield (%) | Reference |
| Acidic | |||||||
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 h | General N-Boc Amine | Not specified | [4] | |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 2 h | General N-Boc Amine | Not specified | [5] | |
| 25% TFA in DCM | Dichloromethane (DCM) | Room Temp. | 2 h | General N-Boc Amine | Not specified | [4] | |
| Thermal | |||||||
| None | Trifluoroethanol (TFE) | 240 | 30 min | N-Boc Aniline | 93 | [2] | |
| None | Methanol (MeOH) | 240 | 30 min | N-Boc Aniline | 88 | [2] | |
| None | Tetrahydrofuran (THF) | 240 | 30 min | N-Boc Aniline | 65 | [2] | |
| Alternative | |||||||
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1-4 h | Various N-Boc Amines | up to 90 | [3] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-50% v/v, e.g., a 1:1 mixture of TFA:DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative acidic deprotection method using a solution of HCl in dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Upon completion, the precipitate can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, the reaction mixture can be concentrated in vacuo. The resulting residue is then partitioned between ethyl acetate and a saturated aqueous NaHCO₃ solution to neutralize the HCl and liberate the free amine.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Thermal Deprotection
This protocol outlines a neutral deprotection method using heat.
Materials:
-
This compound
-
High-boiling solvent (e.g., toluene, trifluoroethanol, or water)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to reflux (typically 100-180 °C, depending on the solvent) and maintain this temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be used directly or purified by column chromatography if necessary.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A general experimental workflow for Boc deprotection.
Caption: A decision tree to aid in selecting a Boc deprotection method.
References
Acid-Catalyzed Cleavage of the Boc Group from tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acid-catalyzed cleavage of the Boc (tert-butyloxycarbonyl) protecting group from tert-Butyl (3-(hydroxymethyl)phenyl)carbamate to yield 3-aminobenzyl alcohol. This deprotection is a crucial step in various synthetic pathways where the free amine is required for subsequent transformations.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The acid-catalyzed deprotection proceeds through a well-established mechanism involving protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can subsequently be quenched or deprotonate to form isobutylene gas.[1][2] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][3]
Data Presentation
The selection of the acidic reagent and reaction conditions for Boc deprotection can influence the reaction time and yield. Below is a summary of common conditions for the acid-catalyzed cleavage of Boc-protected amines.
| Acidic Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | Room Temperature | 0.5 - 4 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 2 - 16 hours |
| Hydrochloric Acid (HCl) | Methanol | 4 M | Room Temperature | ~2 hours |
Signaling Pathway: Reaction Mechanism
The acid-catalyzed deprotection of this compound follows a straightforward mechanism. The key steps are the protonation of the carbamate, followed by the elimination of the tert-butyl group and subsequent decarboxylation to yield the free amine.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
Two common and effective methods for the deprotection of this compound are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (10-50% v/v) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-aminobenzyl alcohol.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask containing this compound (1.0 equiv), add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 2 to 16 hours.[1]
-
Upon completion, the product, 3-aminobenzyl alcohol hydrochloride, will often precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate is present, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the hydrochloride salt of 3-aminobenzyl alcohol.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base, such as saturated aqueous NaHCO₃, and extracted with an organic solvent.
Experimental Workflow
The general workflow for the acid-catalyzed deprotection of this compound is outlined below.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 3-aminobenzyl alcohol.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity | Use fresh or properly stored di-tert-butyl dicarbonate ((Boc)₂O). Old or improperly stored (Boc)₂O can decompose. |
| Low Nucleophilicity of the Amine | While 3-aminobenzyl alcohol is a primary amine, electron-withdrawing effects from the aromatic ring can slightly reduce its nucleophilicity. Consider the addition of a catalyst like 4-dimethylaminopyridine (DMAP) at a catalytic amount (0.05-0.1 equivalents). Be cautious as excess DMAP can promote side reactions.[1] |
| Inadequate Reaction Temperature | For weakly nucleophilic amines, room temperature may not be sufficient. Gently heat the reaction mixture to 40-50°C.[2] Avoid excessive heat as it can lead to the decomposition of (Boc)₂O. |
| Poor Solubility of Starting Material | Ensure 3-aminobenzyl alcohol is fully dissolved in the chosen solvent. If solubility is an issue, consider a solvent system known to dissolve both polar and nonpolar reactants, such as a mixture of THF and water or dioxane and water.[1] |
Issue 2: Formation of Multiple Products
-
Symptom: TLC or LC-MS analysis shows multiple spots in addition to the desired product and starting material.
| Potential Cause | Recommended Solution |
| Di-Boc Protection | The primary amine is protected twice. This occurs when an excess of (Boc)₂O is used or the reaction time is unnecessarily long. Use a controlled stoichiometry of (Boc)₂O (1.05-1.1 equivalents). Monitor the reaction progress closely by TLC or LC-MS and stop it upon consumption of the starting material.[1] |
| O-acylation of the Hydroxyl Group | The hydroxyl group is acylated in addition to the amine. This is more likely to occur with the use of a strong base which can deprotonate the alcohol, making it more nucleophilic. To favor N-acylation, perform the reaction at room temperature or 0°C without a strong base.[1] Triethylamine (TEA) is a suitable base that is generally not strong enough to significantly deprotonate the benzyl alcohol. |
| Formation of Urea Byproducts | An isocyanate intermediate may form from the decomposition of (Boc)₂O, which can then react with the amine to form a urea derivative. This side reaction is more prevalent at higher temperatures.[1] Maintain a reaction temperature at or below room temperature to minimize this. |
Issue 3: Difficult Purification
-
Symptom: The crude product is an oil that is difficult to crystallize or purify by column chromatography.
| Potential Cause | Recommended Solution |
| Presence of Non-polar Impurities | Unreacted (Boc)₂O and its byproducts can make the crude product oily. After the reaction is complete, quench with an amine-functionalized resin or a small amount of a primary amine (e.g., a few drops of n-butylamine) to consume excess (Boc)₂O. |
| Incomplete Reaction or Multiple Products | A complex mixture will be difficult to purify. Optimize the reaction conditions to drive the reaction to completion and minimize side products before attempting large-scale purification. |
| Improper Work-up Procedure | The work-up should be designed to remove both acidic and basic impurities. Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and generally provide good results. For aromatic amines, alcoholic solvents like methanol have been shown to accelerate the reaction rate by stabilizing the transition state through hydrogen bonding.[3] A co-solvent system, such as THF/water or dioxane/water, can be beneficial if the starting material has poor solubility in a single solvent.[1]
Q2: Which base should I use and in what quantity?
A2: A base is used to neutralize the acidic byproduct of the reaction and drive it to completion. For the Boc protection of 3-aminobenzyl alcohol, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended at 1.1 to 1.5 equivalents. These bases are generally not strong enough to deprotonate the hydroxyl group, thus minimizing O-acylation.[4] While stronger bases like sodium hydroxide can be used, they increase the risk of O-acylation.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the consumption of the starting material (3-aminobenzyl alcohol) and the appearance of the product spot. The product, being less polar than the starting material, will have a higher Rf value.
Q4: What is the expected yield for this synthesis?
A4: With optimized conditions, the yield of this compound is typically high, often exceeding 90%. However, the actual yield will depend on the specific reaction conditions, the purity of the reagents, and the efficiency of the work-up and purification procedures.
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of this compound.
| Parameter | Condition | Expected Yield | Remarks |
| Solvent | Dichloromethane (DCM) | Good to Excellent | Standard solvent, good solubility for reactants. |
| Tetrahydrofuran (THF) | Good to Excellent | Another common and effective solvent. | |
| Methanol (MeOH) | Potentially Higher | Can accelerate the reaction with aromatic amines.[3] | |
| THF/Water | Good | Useful for improving solubility of starting material. | |
| Base | Triethylamine (TEA) | Good to Excellent | Minimizes O-acylation.[4] |
| Diisopropylethylamine (DIPEA) | Good to Excellent | Similar to TEA, a good choice for this reaction. | |
| Sodium Hydroxide (NaOH) | Variable | Can lead to O-acylation side product. | |
| No Base | Lower | Reaction may be slow and incomplete. | |
| Temperature | 0°C | Good | Minimizes side reactions, but the reaction may be slow. |
| Room Temperature (20-25°C) | Good to Excellent | A good balance between reaction rate and selectivity. | |
| 40-50°C | Potentially Higher | Can increase the reaction rate but also the risk of side products.[2] | |
| (Boc)₂O Stoichiometry | 1.05 - 1.1 equivalents | Excellent | Minimizes di-Boc formation.[1] |
| > 1.2 equivalents | Lower (due to side products) | Increased risk of di-Boc protection.[1] |
Detailed Experimental Protocols
Protocol 1: Standard Procedure using Triethylamine in Dichloromethane
-
Dissolve Starting Material: In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in dichloromethane (DCM, approximately 0.5 M).
-
Add Base: To the solution, add triethylamine (TEA, 1.2 eq).
-
Add Boc Anhydride: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.
Protocol 2: Accelerated Procedure using Methanol
-
Dissolve Starting Material: In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in methanol (approximately 0.5 M).
-
Add Boc Anhydride: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature. No base is strictly required, but a catalytic amount of a non-nucleophilic base can be added to ensure completion.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often faster in methanol compared to other aprotic solvents. Monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathways in the synthesis of this compound.
References
Common side reactions during the synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
Welcome to the technical support center for the synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method is the N-tert-butoxycarbonylation of 3-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in a suitable organic solvent, often with the addition of a base to facilitate the reaction.
Q2: Why is selective N-protection of 3-aminobenzyl alcohol achievable in the presence of a hydroxyl group?
A2: The selective protection of the amino group over the hydroxyl group is primarily due to the higher nucleophilicity of the amine. Under neutral or mildly basic conditions, the amino group will preferentially attack the electrophilic carbonyl carbon of the Boc anhydride.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main potential side reactions include:
-
Di-Boc protection: The formation of the di-protected product, where a second Boc group is attached to the nitrogen atom.
-
O-Boc protection: The protection of the hydroxyl group to form a carbonate.
-
Urea formation: The reaction of the starting amine with an isocyanate intermediate, which can form under certain conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Solution | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time if the starting material is still present.- Ensure efficient stirring to overcome any heterogeneity. | Insufficient reaction time or poor mixing can lead to incomplete conversion of the starting material. |
| Suboptimal Reaction Temperature | - For less reactive anilines, gentle heating may be required. However, higher temperatures can promote side reactions. Start at room temperature and adjust as needed based on reaction monitoring. | Temperature influences the reaction rate. While heat can drive the reaction to completion, it can also increase the likelihood of byproduct formation. |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate. | A significant excess of Boc anhydride can lead to the formation of the di-Boc protected byproduct, while an insufficient amount will result in incomplete conversion. |
| Product Loss During Workup | - Ensure proper phase separation during extractions.- Minimize the number of transfer steps.- Use a suitable solvent for extraction in which the product is highly soluble. | Mechanical losses during the purification process can significantly reduce the final yield. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Troubleshooting/Solution | Rationale |
| Unreacted 3-Aminobenzyl Alcohol | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . | The presence of starting material indicates the reaction has not gone to completion. |
| Di-Boc Protected Byproduct | - Use of excess di-tert-butyl dicarbonate.- Presence of a highly active catalyst (e.g., 4-DMAP).- Prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of Boc anhydride (1.1-1.2 eq.).- Avoid or use catalytic amounts of DMAP.- Monitor the reaction and stop it upon consumption of the starting material. | The mono-Boc protected amine can be deprotonated under basic conditions, and the resulting anion can react with a second molecule of Boc anhydride. |
| O-Boc Protected Byproduct | - Use of a strong base or catalyst.- High reaction temperatures. | - Perform the reaction at room temperature or below.- Use a mild, non-nucleophilic base like sodium bicarbonate or triethylamine. | While the amine is more nucleophilic, forcing conditions can lead to the protection of the less reactive hydroxyl group. |
| Urea Byproduct | - Formation of an isocyanate intermediate, favored by higher temperatures. | - Maintain a lower reaction temperature (room temperature or below). | The isocyanate intermediate can be trapped by another molecule of the starting amine to form a urea derivative. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminobenzyl alcohol (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).
-
Add a mild base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
If DCM is used as the solvent, separate the organic layer. If THF is used, add a suitable extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Purification of crude tert-Butyl (3-(hydroxymethyl)phenyl)carbamate by column chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude tert-Butyl (3-(hydroxymethyl)phenyl)carbamate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most effective and widely used method for the purification of this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target compound from starting materials, byproducts, and other impurities commonly found in the crude reaction mixture.
Q2: How do I determine the appropriate solvent system for the column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate. A common starting point for Boc-protected aromatic compounds is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 4:1 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate until the desired Rf is achieved. For structurally similar compounds, an Rf of 0.26 has been reported in a 2:3 v/v mixture of hexane/EtOAc.[1]
Q3: What are the common impurities I might encounter during the purification?
A3: Common impurities can include unreacted 3-aminobenzyl alcohol, di-tert-butyl dicarbonate (Boc anahydride), and potentially over-alkylated or other side-products depending on the synthetic route. The starting amine is significantly more polar than the Boc-protected product.
Q4: Can I purify this compound without using column chromatography?
A4: While column chromatography is the most reliable method for achieving high purity, if the crude product is relatively clean, a simple recrystallization or washing with a non-polar solvent like hexane might be sufficient to remove some impurities.[2] However, for applications requiring high purity, chromatography is recommended.
Q5: My compound appears to be unstable on the silica gel column. What should I do?
A5: While tert-butyl carbamates are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To check for stability, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation on the silica. In such cases, you can consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | 1. The solvent system is not polar enough. 2. The compound has strong interactions with the silica gel. 3. The compound may have degraded on the column. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). 2. Add a small amount of a more polar solvent like methanol (1-5%) to the eluent. If the compound is basic, adding a small amount of triethylamine (0.1-1%) can help. 3. Check for compound stability on silica using 2D TLC. If it is unstable, consider using a different stationary phase like alumina. |
| Product elutes too quickly (with the solvent front) | 1. The solvent system is too polar. | 1. Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). |
| Poor separation of the product from impurities (co-elution) | 1. The chosen solvent system has poor selectivity. 2. The column was overloaded with crude material. 3. The column was not packed properly, leading to channeling. | 1. Try a different solvent system. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[3] 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Streaking of the compound on the TLC plate and column | 1. The compound is interacting strongly with the acidic silica gel. 2. The sample is not fully dissolved when loaded or is precipitating on the column. | 1. Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[3] 2. Ensure the sample is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider dry loading the sample. |
| Low yield of the purified product | 1. Incomplete elution from the column. 2. Co-elution of the product with an impurity, leading to the discarding of mixed fractions. 3. Degradation of the product on the column. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to ensure all the product has eluted. 2. Optimize the solvent system for better separation. A shallower gradient or isocratic elution might be necessary. 3. As mentioned previously, check for stability and consider alternative purification methods if necessary. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A representative protocol for TLC analysis to determine the optimal solvent system is as follows:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (start with a 4:1 ratio).
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the product spot. A reported Rf for a similar compound was 0.26 in a 2:3 v/v mixture of hexane/EtOAc.[1]
Column Chromatography Protocol
This is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Preparation of the Silica Gel Slurry: For every 1 gram of crude material, weigh out approximately 30-50 grams of silica gel.[3] Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Packing the Column: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column and use gentle air pressure or tapping to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection: Begin eluting the column with the predetermined solvent system. Collect fractions and monitor the elution by TLC.
-
Isolation of the Purified Product: Combine the fractions containing the pure product as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of small organic molecules. |
| Mobile Phase | Hexanes / Ethyl Acetate | A gradient or isocratic elution can be used. A starting point could be 4:1, moving towards 1:1. |
| TLC Rf of Product | 0.2 - 0.4 | This is an ideal range for good separation. An Rf of 0.26 in 2:3 hexane/EtOAc has been noted for a similar compound.[1] |
| Crude Product to Silica Gel Ratio | 1:30 to 1:50 (by weight) | A higher ratio may be needed for difficult separations.[3] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Preventing side product formation during functionalization of the hydroxymethyl group.
Welcome to the technical support center for the functionalization of hydroxymethyl groups. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side product formation and to troubleshoot common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of a hydroxymethyl group?
A1: The primary reactivity of a hydroxymethyl group (-CH₂OH) stems from the nucleophilicity of the oxygen atom and the acidity of the hydroxyl proton. Common side reactions include:
-
Over-oxidation: The hydroxymethyl group can be oxidized past the aldehyde stage to a carboxylic acid, especially with strong oxidizing agents.[1]
-
Etherification: In the presence of electrophiles and a base, or under acidic conditions with another alcohol, self-condensation or reaction with other hydroxyl-containing molecules can lead to undesired ether byproducts.
-
Intramolecular cyclization: If another reactive functional group is present in the molecule, an intramolecular reaction can occur, leading to the formation of cyclic ethers or lactones.
-
Reaction with organometallics: Grignard reagents and organolithiums are strong bases and will deprotonate the alcohol, quenching the reagent and preventing the desired reaction.[2]
-
Acetal/Ketal Formation/Hydrolysis: In the presence of aldehydes or ketones and an acid catalyst, the hydroxymethyl group can form acetals or ketals. Conversely, existing acetals or ketals in the molecule may be hydrolyzed under acidic conditions intended for the hydroxymethyl group.[2]
Q2: What is a protecting group and why is it necessary for hydroxymethyl functionalization?
A2: A protecting group is a chemical moiety that is selectively introduced to a reactive functional group, like a hydroxymethyl group, to render it temporarily inert to specific reaction conditions.[2][3] It is necessary when the reagents required for a desired transformation elsewhere in the molecule are incompatible with the acidic proton or the nucleophilic oxygen of the hydroxyl group.[2][3][4] After the desired reaction is complete, the protecting group can be selectively removed to regenerate the original hydroxymethyl group.[5] This strategy prevents side reactions and increases the yield of the target molecule.[4]
Q3: How do I choose the right protecting group for my hydroxymethyl group?
A3: The selection of an appropriate protecting group is crucial and depends on the overall synthetic strategy. Key considerations include:
-
Stability: The protecting group must be stable under the reaction conditions planned for other functional groups in the molecule.[4]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.[4]
-
Orthogonality: The protecting group should be removable under conditions that are different from those used to remove other protecting groups in the molecule, a concept known as orthogonality.[5]
-
Cost and Availability: The protecting group reagent should be readily available and cost-effective.[4]
Below is a decision-making workflow to aid in the selection of a suitable protecting group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction or formation of side products. | - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents.[6][7] - Use a protecting group: If the hydroxymethyl group is interfering, protect it before proceeding with the next step.[2][8] - Purify starting materials: Impurities in starting materials can lead to side reactions.[9] |
| Formation of an over-oxidized product (e.g., carboxylic acid) | The oxidizing agent is too strong or the reaction was not stopped in time. | - Use a milder oxidizing agent: Consider reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for oxidation to the aldehyde. - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. |
| Unidentified byproduct with a higher molecular weight | Possible ether formation (dimerization) or reaction with the solvent. | - Protect the hydroxymethyl group: This is the most effective way to prevent etherification. - Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[9] - Choose an inert solvent: Ensure the solvent does not react with the starting materials or reagents. |
| Failure to remove the protecting group | The deprotection conditions are not suitable for the chosen protecting group. | - Verify deprotection protocol: Consult literature for the standard deprotection conditions for the specific protecting group. - Increase reagent equivalents or reaction time: The deprotection may be sluggish. - Consider an alternative protecting group: If deprotection requires harsh conditions that affect the rest of the molecule, a different protecting group should have been used. |
| Protecting group is removed during a subsequent reaction step | The protecting group is not stable under the reaction conditions. | - Consult a protecting group stability chart: Choose a protecting group that is orthogonal to the reaction conditions. For example, silyl ethers are generally stable to basic conditions but are cleaved by acid and fluoride ions.[8] THP ethers are stable to bases but cleaved by acid.[2][5] |
Protecting Group Strategies: Data and Protocols
The following table summarizes common protecting groups for hydroxymethyl groups, their stability, and typical deprotection conditions.
| Protecting Group | Abbreviation | Common Reagents for Protection | Stable To | Labile To | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole in DMF | Bases, nucleophiles, mild oxidants | Acids, fluoride ions | Tetrabutylammonium fluoride (TBAF) in THF; HF in pyridine |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole in DMF | Bases, nucleophiles, mild oxidants, more stable to acid than TBS | Fluoride ions | Tetrabutylammonium fluoride (TBAF) in THF |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), catalytic p-toluenesulfonic acid (p-TsOH) in CH₂Cl₂ | Bases, nucleophiles, reductants, organometallics | Strong acids | Acetic acid in THF/H₂O; p-TsOH in MeOH |
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH in THF | Strong bases, acids, mild oxidizing and reducing agents | Catalytic hydrogenation | H₂, Pd/C in ethanol or ethyl acetate |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA in CH₂Cl₂ | Bases, nucleophiles, mild reducing agents | Acids | HCl in THF/H₂O |
Experimental Protocols
Protocol 1: Protection of a Hydroxymethyl Group as a TBDMS Ether
-
Dissolve the alcohol: Dissolve the substrate containing the hydroxymethyl group (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add base and silyl chloride: Add imidazole (1.5 eq) to the solution. Stir until dissolved. Cool the reaction mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
-
Monitor the reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether
-
Dissolve the protected alcohol: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add fluoride source: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Monitor the reaction: Stir the reaction for 1-3 hours and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates how a protecting group can prevent a common side reaction, such as the deprotonation of the hydroxymethyl group by a Grignard reagent.
References
- 1. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for optimizing coupling reactions involving tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are compatible with this compound?
A1: This substrate is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The Boc-protected amine and the hydroxymethyl group are generally stable under the mild conditions typically employed for these reactions. However, careful selection of reagents is crucial to prevent unwanted side reactions.
Q2: What are the main challenges when using this substrate?
A2: The primary challenges include:
-
Side reactions: The hydroxymethyl group can undergo O-arylation or oxidation under certain conditions. The Boc group can be labile under strongly acidic or basic conditions at elevated temperatures.
-
Low Yields: Catalyst deactivation, poor substrate solubility, or steric hindrance can lead to incomplete conversion.
-
Purification: The polarity of the hydroxymethyl group can complicate chromatographic purification.
Q3: Is it necessary to protect the hydroxymethyl group?
A3: In many cases, protection of the hydroxymethyl group is not necessary, especially when using mild reaction conditions. However, if side reactions involving this group are observed, protection as a silyl ether (e.g., TBDMS) or benzyl ether may be required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound (as the boronic acid/ester derivative) with an aryl halide.
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive Catalyst. Oxygen can deactivate the palladium catalyst.
-
Possible Cause 2: Inappropriate Base. The choice and amount of base are critical for the transmetalation step.
-
Possible Cause 3: Poor Ligand Choice. The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.
-
Solution: For challenging substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can improve catalytic activity.[1]
-
-
Possible Cause 4: Unsuitable Solvent. The solvent system must solubilize all reactants and facilitate the reaction.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically required to dissolve the inorganic base and the boronic acid.[1]
-
Problem 2: Significant formation of homocoupling byproducts.
-
Possible Cause: The reaction conditions favor the coupling of two boronic acid molecules.
-
Solution: This can be minimized by the slow addition of the boronic acid to the reaction mixture. Additionally, ensure that the reaction is not overly concentrated and that the catalyst loading is appropriate.
-
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 65 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 88 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 75 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O | 80 | 92 |
Note: These are representative data and actual results may vary depending on the specific coupling partners.
Buchwald-Hartwig Amination
This section provides guidance for issues related to the coupling of an aryl halide with the deprotected amine of the substrate's derivative or using the substrate itself in related C-N bond formations. The development of the Buchwald-Hartwig reaction has significantly expanded the possibilities for C-N bond formations.[2]
Problem 1: Deprotection of the Boc group.
-
Possible Cause: The reaction conditions, particularly the base and temperature, are too harsh.
-
Solution: Use a milder base such as Cs₂CO₃ or K₃PO₄. Sodium tert-butoxide, while common in Buchwald-Hartwig reactions, can sometimes lead to Boc deprotection at higher temperatures.[3] Conduct the reaction at the lowest effective temperature.
-
Problem 2: Low reactivity of the carbamate.
-
Possible Cause: Carbamates can be less nucleophilic than free amines.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 |
| G3-XPhos Palladacycle (1-3) | - | K₃PO₄ (2.5) | t-Amyl alcohol | 100-120 |
Note: The choice of catalyst and ligand is highly dependent on the specific aryl halide and amine coupling partners.[3][5]
Amide Coupling
For amide coupling, the hydroxymethyl group must first be oxidized to a carboxylic acid.
Problem: Low yield during the amide bond formation step.
-
Possible Cause 1: Inefficient activation of the carboxylic acid.
-
Solution: A variety of coupling reagents can be screened. For sterically hindered or electron-deficient amines, stronger coupling reagents like HATU or COMU may be necessary. The use of additives like HOBt or HOAt can also improve efficiency.[6]
-
-
Possible Cause 2: Steric Hindrance.
-
Solution: If steric hindrance is a major issue, converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive, can be an effective strategy.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid derivative of this compound (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for optimizing a coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
Technical Support Center: Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of this important carbamate intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-Boc protection of 3-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1][2] This reaction is a nucleophilic acyl substitution where the amine group of 3-aminobenzyl alcohol attacks the electrophilic carbonyl carbon of (Boc)₂O.[1][3] The reaction is typically performed in a suitable organic solvent, often with a base to facilitate the reaction, although a base is not strictly required.[1][3][4]
Q2: Why is selective N-protection favored over O-protection of the hydroxyl group?
A2: The amine group is inherently more nucleophilic than the alcohol group.[5] Therefore, under standard reaction conditions (e.g., room temperature, mild base), the amine selectively reacts with (Boc)₂O to form the N-carbamate, leaving the hydroxyl group free.[5] While O-protection is possible, it generally requires more forcing conditions or specific catalysts.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges during scale-up include:
-
Reaction Control: Managing exotherms, ensuring efficient mixing, and maintaining consistent temperature throughout a larger reactor volume.
-
Work-up and Purification: Handling larger volumes during aqueous washes, managing potential emulsions, and transitioning from chromatography to crystallization for purification.[3]
-
Impurity Profile: Minimizing side reactions, such as the formation of di-Boc protected byproducts or ureas, which can become more significant on a larger scale.[3][4]
-
Reagent Purity and Handling: Ensuring the quality of starting materials, as impurities can have a greater impact on the final product quality in large batches.
Q4: Is a base necessary for this reaction?
A4: A base is not strictly mandatory, as the tert-butoxide generated as a byproduct is sufficient to deprotonate the amine.[1][3] However, adding a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to accelerate the reaction and neutralize any acidic impurities.[2][3] For less nucleophilic amines, a base is highly recommended.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or Incomplete Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 3-aminobenzyl alcohol.
-
The isolated product yield is well below the expected range (>85%).
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient (Boc)₂O | The stoichiometry is critical. An insufficient amount will leave starting material unreacted.[4] Solution: Use a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents). Ensure accurate weighing and addition. |
| (Boc)₂O Degradation | Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness.[4] Solution: Use fresh, high-purity (Boc)₂O. Ensure all glassware is thoroughly dried and use an anhydrous solvent.[4] |
| Suboptimal Reaction Temperature | While often run at room temperature, low temperatures can slow the reaction rate, leading to incomplete conversion.[4] Solution: Monitor the reaction progress. If it stalls, consider gently warming the mixture to 30-40°C. |
| Poor Solubility | The starting material may have limited solubility in the chosen solvent, especially at higher concentrations during scale-up. Solution: Select a solvent that effectively dissolves all reactants. Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.[2] For scale-up, consider a solvent mixture if necessary. |
Problem 2: Formation of Significant Impurities
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
LC-MS or NMR analysis reveals the presence of unexpected byproducts.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Di-Boc Protection | A primary amine can react with a second molecule of (Boc)₂O, especially with a large excess of the reagent or if a catalyst like DMAP is used.[3][4] Solution: Carefully control the stoichiometry, using no more than 1.1 equivalents of (Boc)₂O.[4] Add the (Boc)₂O solution slowly to the amine solution to avoid localized high concentrations. |
| Urea Formation | This can occur if the starting amine reacts with isocyanate impurities present in the (Boc)₂O.[4] Solution: Use high-purity (Boc)₂O. Running the reaction under anhydrous conditions helps minimize in-situ formation of isocyanate.[4] |
| O-acylation | Although less common, reaction at the hydroxyl group can occur under certain conditions (e.g., high temperature, strong base). Solution: Maintain the reaction temperature at or below room temperature and use a non-nucleophilic base like triethylamine. |
Problem 3: Difficulties During Work-up and Purification
Symptoms:
-
Formation of a stable emulsion during aqueous extraction.
-
The product oils out or is difficult to crystallize.
-
Product loss during column chromatography.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Emulsion Formation | Common during the aqueous wash steps, especially at scale. Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[3] Allow sufficient time for layers to separate. |
| Crystallization Issues | The crude product may contain impurities that inhibit crystallization. Solution: Ensure the crude material is sufficiently pure before attempting crystallization. Perform a solvent screen to find an optimal solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes, Toluene/Heptane). |
| Product Loss on Silica | The carbamate and hydroxyl groups can lead to streaking and poor recovery on silica gel. Solution: For lab scale, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[4] For scale-up, developing a robust crystallization protocol is highly preferred over chromatography. |
Experimental Protocols
Lab-Scale Synthesis (10g)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminobenzyl alcohol (10.0 g, 81.2 mmol).
-
Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF) and stir until the solid is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (18.6 g, 85.3 mmol, 1.05 eq) in 30 mL of THF. Add this solution dropwise to the stirred amine solution over 20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to afford the pure product as a white solid.
Proposed Scale-Up Synthesis (1 kg)
-
Setup: Charge a 20 L jacketed glass reactor with 3-aminobenzyl alcohol (1.00 kg, 8.12 mol) and 10 L of Tetrahydrofuran (THF).
-
Dissolution & Cooling: Stir the mixture at 20-25°C until all solids dissolve. Cool the reactor contents to 15-20°C.
-
Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (1.86 kg, 8.53 mol, 1.05 eq) in 3 L of THF. Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 25°C.
-
Reaction: Stir the mixture at 20-25°C for 3-5 hours, monitoring for completion by HPLC.
-
Work-up:
-
Concentrate the reaction volume to ~5 L by distillation.
-
Add 10 L of Ethyl Acetate and cool to 10-15°C.
-
Perform sequential washes with 5 L of 5% citric acid, 5 L of saturated sodium bicarbonate, and 5 L of brine.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a thick slurry.
-
Add 5 L of n-Heptane as an anti-solvent and stir the slurry at 0-5°C for 2 hours.
-
Filter the solid product, wash the cake with cold n-Heptane, and dry under vacuum at 40°C to a constant weight.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Diagram showing the main reaction pathway versus a common side reaction.
References
Identifying and characterizing by-products in tert-Butyl (3-(hydroxymethyl)phenyl)carbamate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. The focus is on the identification, characterization, and mitigation of common by-products encountered during this Boc-protection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most frequently observed by-products are the result of over-reaction or side-reactions of the starting material and reagents. These include:
-
N,N-di-Boc-protected product: This occurs when a second Boc group is added to the carbamate nitrogen.
-
Isocyanate intermediate: Under certain conditions, particularly with heating, the Boc-protected amine can eliminate isobutene and carbon dioxide to form a reactive isocyanate intermediate.
-
Urea derivatives: The isocyanate intermediate can react with the starting 3-aminobenzyl alcohol or the product to form urea by-products.
Some reaction conditions, such as using a catalyst-free system in water, have been shown to minimize the formation of these by-products.[1]
Q2: Why is the formation of the N,N-di-Boc by-product a concern?
A2: The N,N-di-Boc by-product is a significant impurity because its polarity is very similar to the desired mono-Boc product, making it difficult to separate by standard column chromatography. Its presence can complicate downstream reactions and lead to impurities in the final active pharmaceutical ingredient (API).
Q3: Can the alcohol group of 3-aminobenzyl alcohol react with di-tert-butyl dicarbonate ((Boc)₂O)?
A3: While the amino group is inherently more nucleophilic and will react preferentially, under forcing conditions or with certain catalysts, the hydroxyl group can react with (Boc)₂O to form a tert-butyl carbonate. However, this is generally a minor by-product and can often be hydrolyzed back to the alcohol during aqueous work-up.[2]
Q4: What analytical techniques are best for identifying these by-products?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Useful for initial reaction monitoring to track the consumption of the starting material and the formation of the main product and major by-products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the product and the levels of impurities. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the by-products, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of by-products. ¹H NMR can show characteristic signals for the di-Boc group, while ¹³C NMR can confirm the presence of additional carbonyl carbons.
Troubleshooting Guides
Issue 1: Presence of a significant amount of N,N-di-Boc by-product in the reaction mixture.
Possible Causes:
-
Excessive amount of (Boc)₂O.
-
Use of a strong base or certain catalysts that promote over-reaction.
-
Prolonged reaction time.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| (Boc)₂O Stoichiometry | Use 1.05-1.2 equivalents of (Boc)₂O. | Minimizes the availability of excess reagent for the second addition. |
| Base | Use a mild base like NaHCO₃ or perform the reaction without a base. | Reduces the nucleophilicity of the carbamate nitrogen, disfavoring the second Boc addition. |
| Catalyst | Avoid catalysts like 4-DMAP if di-Boc formation is significant. | Prevents the formation of a highly reactive acylating agent. |
| Reaction Monitoring | Monitor the reaction closely by TLC or HPLC and stop when the starting material is consumed. | Prevents the reaction from proceeding to the over-protected product. |
Issue 2: Formation of urea-based impurities detected by LC-MS.
Possible Causes:
-
High reaction temperatures leading to the formation of an isocyanate intermediate.
-
Presence of residual starting amine which can react with the isocyanate.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Temperature | Maintain the reaction temperature at room temperature or below. | Reduces the likelihood of thermal decomposition of the Boc group to form the isocyanate. |
| Order of Addition | Add the (Boc)₂O solution slowly to the solution of 3-aminobenzyl alcohol. | Ensures that the amine is consumed quickly, minimizing its availability to react with any formed isocyanate. |
| Solvent | Use aprotic solvents like THF or dioxane. | Solvents that do not promote the formation or stability of the isocyanate intermediate. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the product distribution in the synthesis of this compound. This data is intended for illustrative purposes to demonstrate trends and may not represent actual experimental results.
Table 1: Effect of (Boc)₂O Stoichiometry on By-product Formation
| Equivalents of (Boc)₂O | Product Yield (%) | N,N-di-Boc By-product (%) | Unreacted Starting Material (%) |
| 1.0 | 85 | 1 | 14 |
| 1.2 | 95 | 4 | 1 |
| 1.5 | 92 | 8 | 0 |
| 2.0 | 85 | 15 | 0 |
Table 2: Influence of Base on Product and By-product Profile
| Base (1.2 eq) | Product Yield (%) | N,N-di-Boc By-product (%) | Urea By-product (%) |
| None | 92 | 2 | <1 |
| NaHCO₃ | 95 | 3 | <1 |
| Triethylamine | 90 | 8 | 2 |
| 4-DMAP (0.1 eq) | 88 | 10 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3-aminobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
If a base is used, add sodium bicarbonate (NaHCO₃) (1.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC-MS Method for By-product Analysis
-
Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
Protocol 3: NMR Characterization of By-products
-
Sample Preparation: Isolate the impurity by preparative HPLC or careful column chromatography. Dissolve approximately 5-10 mg of the isolated by-product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. For the N,N-di-Boc by-product, a second singlet integrating to 9 protons for the additional tert-butyl group will be observed, likely at a slightly different chemical shift than the first. For urea by-products, additional N-H signals and aromatic signals corresponding to the second aniline unit will be present.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The N,N-di-Boc by-product will show an additional carbonyl carbon and quaternary carbon signal for the second Boc group. Urea by-products will exhibit a characteristic urea carbonyl signal.
Visualizations
References
How to handle solubility issues with tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in reactions.
Welcome to the technical support center for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (CAS: 118684-31-4). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Summary of Predicted Solubility
| Solvent Class | Examples | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Very Soluble | These solvents are generally effective for moderately polar compounds. DMF and DMSO are strong polar solvents capable of dissolving a wide range of materials. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Likely Soluble | The hydroxymethyl group can form hydrogen bonds with protic solvents, aiding dissolution.[4] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Likely Soluble | Dioxane, in particular, is often used for reactions involving Boc-protected compounds.[3] |
| Non-Polar | Hexanes, Petroleum Ether, Toluene | Likely Insoluble to Sparingly Soluble | The polar functional groups limit solubility in non-polar media. Toluene may show some solubility due to the aromatic ring. Boc-protected compounds are generally insoluble in petroleum ether.[3] |
| Aqueous | Water | Likely Insoluble | The molecule's organic character, with a predicted LogP of ~2.5, suggests low water solubility.[5] |
Note: This data is predictive and should be confirmed experimentally.
Q2: My starting material is not dissolving completely. What are the initial troubleshooting steps?
When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before moving to more complex solutions.[6]
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many solids.[6] Be cautious, as the Boc (tert-butoxycarbonyl) protecting group can be thermally labile at high temperatures.
-
Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area, which can enhance the rate of dissolution.[6]
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate dissolution through cavitation.[6]
-
Solvent Screening: The principle of "like dissolves like" is key.[6] If your compound is not dissolving, try a more polar solvent from the table above, such as THF or DMF.
Q3: When is it appropriate to use a co-solvent system?
A co-solvent system is beneficial when your starting material has poor solubility in the primary reaction solvent but is soluble in another solvent that is miscible with the first. This is common when reactants have significantly different polarities.[6] For example, if your reaction is primarily in toluene but the carbamate is insoluble, you could add a minimal amount of a co-solvent like THF or DMF to achieve a homogeneous solution.
Q4: My compound precipitates from the solution during the reaction. What should I do?
Precipitation during a reaction can occur for several reasons:
-
Temperature Change: The compound may have low solubility at lower temperatures. If the reaction was heated initially and then cooled, precipitation can occur. The solution is to maintain a higher reaction temperature if the protocol allows.[6]
-
Product Formation: The product of the reaction may be less soluble than the starting material in the chosen solvent system, causing it to precipitate as it forms.
-
Change in Polarity: The reaction itself might alter the polarity of the solvent mixture, reducing the solubility of the starting material.
To resolve this, consider maintaining a higher temperature or using a co-solvent system that can keep all components dissolved throughout the reaction.[6]
Q5: Can I use pH modification to improve solubility?
For ionizable compounds, adjusting pH is a powerful tool to enhance solubility.[6] However, this compound has a Boc protecting group, which is notoriously unstable under acidic conditions.[7] Therefore, adding acid to protonate the molecule is not recommended as it will likely cleave the protecting group. While the N-H bond of the carbamate is very weakly acidic, using a strong base is also generally avoided unless it is a specific requirement of the reaction chemistry.
Troubleshooting Guides & Protocols
Guide 1: Systematic Workflow for Solubility Issues
When facing a solubility problem, a logical workflow can help identify an effective solution quickly. The following diagram outlines a systematic approach to troubleshooting.
References
- 1. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.cn]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Confirmation of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
An objective comparison of expected spectroscopic data with related structures to support structural elucidation.
This guide provides a comparative analysis of the spectroscopic data for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a key intermediate in various synthetic applications, including drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. The aim is to equip researchers with a reliable reference for confirming the successful synthesis and purity of this compound.
Data Presentation: A Comparative Spectroscopic Analysis
The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the expected and comparative data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) for tert-Butyl phenylcarbamate[1] | Reported Chemical Shift (δ, ppm) for tert-Butyl benzylcarbamate[1] |
| -C(CH ₃)₃ | 1.52 | 1.52 | 1.46 |
| -CH ₂OH | 4.65 | N/A | 4.31 |
| Ar-H | 7.00 - 7.40 | 7.03 - 7.36 | 7.24 - 7.34 |
| -NH - | ~6.50 | 6.46 | 4.90 |
| -OH | Variable (broad singlet) | N/A | N/A |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) for tert-Butyl phenylcarbamate[1] | Reported Chemical Shift (δ, ppm) for tert-Butyl benzylcarbamate[1] |
| -C (CH₃)₃ | ~80.5 | 80.49 | 79.45 |
| -C(C H₃)₃ | 28.3 | 28.33 | 28.40 |
| -C H₂OH | ~65.0 | N/A | 44.66 |
| Ar-C | 117.0 - 142.0 | 118.49, 123.01, 123.97, 138.30 | 127.30, 127.47, 128.58, 138.90 |
| C =O | 152.8 | 152.73 | 155.90 |
Table 3: FT-IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | Expected Data for Target Compound | Typical Data for Boc-protected Amines/Alcohols |
| FT-IR (cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~2980-2850 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250, ~1160 (C-O stretch) | Broad O-H and N-H stretches in the 3400-3200 cm⁻¹ region, strong carbamate C=O stretch around 1700 cm⁻¹. |
| ESI-MS (m/z) | Expected [M+H]⁺: 224.12, [M+Na]⁺: 246.10 | Fragmentation often involves the loss of the tert-butyl group or the entire Boc protecting group. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
¹H NMR: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
¹³C NMR: A higher concentration is often required, typically 50-100 mg in 0.7 mL of the chosen deuterated solvent.[2]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution to a clean, dry NMR tube.
2. Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR:
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
For a thin film, dissolve a small amount of the sample in a volatile solvent, apply it to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
2. Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4][5]
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[6]
-
The addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[6]
2. Data Acquisition:
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range, typically in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectroscopic methods.
Caption: Workflow for the structural confirmation of the target compound.
References
- 1. rsc.org [rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtilab.com [rtilab.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Analytical Techniques for the Characterization of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of appropriate analytical methods is crucial for ensuring the identity, purity, and stability of this compound, thereby guaranteeing the quality and reliability of subsequent research and development activities. This document outlines the experimental protocols and performance data for several key analytical techniques, offering a comparative analysis to aid researchers in selecting the most suitable methods for their specific needs.
Spectroscopic Techniques: Unraveling the Molecular Structure
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and Related Structures
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| This compound | ~7.3-6.8 (m, 4H, Ar-H), ~6.5 (br s, 1H, NH), ~4.6 (s, 2H, CH₂), ~1.5 (s, 9H, C(CH₃)₃) | ~153, ~139, ~129, ~123, ~119, ~118, ~80, ~65, ~28 | Predicted based on analogous compounds |
| tert-Butyl m-tolylcarbamate | 7.28(s, 1H), 7.18(d, J=8Hz, 1H), 7.13(d, J=8Hz, 1H), 6.88(d, J=8Hz, 1H), 6.53(bs, 1H), 2.35(s, 3H), 1.55(s, 9H) | 152.8, 138.8, 138.2, 128.7, 123.8, 119.1, 115.6, 80.3, 28.3, 21.4 | [1] |
| tert-Butyl p-tolylcarbamate | 7.25(d, J=8Hz, 2H), 7.08(d, J=8Hz, 2H), 6.42(bs, 1H), 2.29(s, 3H), 1.51(s, 9H) | 152.9, 135.7, 132.5, 129.7, 80.3, 28.4, 20.7 | [1] |
| tert-Butyl benzylcarbamate | 7.34-7.24(m, 5H), 4.90(bs, 1H), 4.31(s, 2H), 1.46(s, 9H) | 155.9, 138.9, 128.6, 127.5, 127.3, 79.5, 44.7, 28.4 | [1] |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
A characteristic fragmentation pattern for protonated tert-butylcarbamates involves the combined loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a neutral loss of 100 Da.[2]
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Electrospray (ESI) | 224.1281 | 246.1100 | 168 (loss of C₄H₈), 124 (loss of C₄H₈ and CO₂) |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile. Further dilute to 1-10 µg/mL with the mobile phase.
-
Infusion Conditions:
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 5-10 µL/min.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Chromatographic Techniques: Assessing Purity and Quantifying Impurities
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials. High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds.
Table 3: Comparison of HPLC Methods for Carbamate Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Key Performance Characteristics | Reference |
| RP-HPLC for this compound (Proposed) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | UV at 220 nm and 254 nm | Good resolution for aromatic carbamates and related impurities. | Method based on similar compounds |
| RP-HPLC for tert-Butyl N-hydroxycarbamate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not specified | Suitable for preparative separation and pharmacokinetics.[3] | [3] |
| HILIC for Polar Carbamates | Amide or Silica-based | High organic content with a small amount of aqueous buffer | ELSD or CAD | Better retention and separation of highly polar impurities. | [4] |
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.
Thermal Analysis: Evaluating Stability and Decomposition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. For carbamates, these methods can provide information on decomposition temperatures and mechanisms.
Table 4: Comparative Thermal Analysis Data for Carbamate Compounds
| Compound | Technique | Key Observations | Reference |
| This compound | TGA/DSC | No specific data found. Expected decomposition onset above 150 °C. | - |
| Methyl-carbamate | TGA | Decomposition starts at a lower temperature compared to other carbamates.[1] | [1] |
| Various Carbamates | TGA | Weight loss commences at approximately 250 °C, with a significant decline around 300 °C.[1] | [1] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.
-
TGA Method:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the characterization and purity assessment of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: Decision workflow for purity analysis of the target compound.
References
- 1. rsc.org [rsc.org]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate and Other Boc-Protecting Agents for Amine Functionalization
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the strategic selection of protecting groups is a critical determinant of experimental success. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and facile cleavage under acidic conditions.[1] This guide provides a comprehensive comparison of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate with other common Boc-protecting agents, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for specific synthetic challenges.
The most widely used reagent for Boc protection is Di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2] However, a variety of other reagents, including substituted carbamates like this compound, offer alternative profiles of reactivity and utility. This guide will delve into the performance of these agents, focusing on reaction efficiency, deprotection conditions, and potential side reactions.
Performance Comparison of Boc-Protecting Agents
The efficiency of amine protection is typically evaluated based on reaction yield and time under specific conditions. While direct comparative studies under identical conditions are scarce, the following tables summarize typical quantitative data for the Boc protection of amines using Di-tert-butyl dicarbonate and analogous conditions that would be employed for this compound.
Table 1: Typical Conditions and Yields for Boc Protection of Amines
| Protecting Agent | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 2-4 | Room Temp | >95 | [2] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Aniline | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | 1-12 | Room Temp | ~90-98 | [3] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Ethylenediamine | None (excess amine) | Dichloromethane (DCM) | 24 | Room Temp | Quantitative | [4] |
| tert-Butyl phenyl carbonate* | 1,2-Ethanediamine | None | Ethanol | 18 | Reflux | High | [5] |
| This compound** | 3-Aminophenol | Pyridine | Tetrahydrofuran (THF) | 12 | Room Temp | ~85-95 | Analogous to[6] |
Note: tert-Butyl phenyl carbonate is a related Boc-protecting agent, and its reaction conditions provide insight into the reactivity of phenyl carbamates. *Note: Specific yield for this compound is estimated based on similar reported procedures for related compounds due to a lack of direct literature data.
Table 2: Comparison of Deprotection Conditions for Boc-Protected Amines
| Protected Amine | Reagent | Solvent | Time | Temperature | Notes | Reference |
| N-Boc-Benzylamine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5 - 4 h | 0 to Room Temp | Highly effective and common method.[7] | [7] |
| N-Boc-Aniline | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | 0.5 - 12 h | Room Temp | Product isolated as the hydrochloride salt.[7] | [7] |
| N-Boc-Indole | Aqueous Methanolic Potassium Carbonate | Methanol/Water | 1-2 h | Reflux | Mild basic condition for specific substrates. | |
| N-Boc-(3-(hydroxymethyl)phenyl)amine | Oxalyl Chloride | Methanol | 1 - 2 h | Room Temp | Mild and selective deprotection. | |
| N-Boc-Amino Acid | Ytterbium Triflate | Nitromethane | 6 - 12 h | 45-50 | Mild Lewis acid catalysis.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the protection of an amine using Di-tert-butyl dicarbonate and a general procedure for the deprotection of a Boc-protected amine.
Protocol 1: Boc Protection of Benzylamine using Di-tert-butyl dicarbonate
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask.[2]
-
Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the stirred mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-benzylamine.[2]
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (DCM).[3]
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v, or neat) to the solution at 0 °C.[7][9]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC. The evolution of CO₂ gas is often observed.[7]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7]
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the organic solution under reduced pressure to yield the deprotected amine.
Mandatory Visualizations
To illustrate the chemical transformations and experimental logic, the following diagrams are provided in DOT language.
Caption: General workflow for amine protection and deprotection.
Caption: Mechanism of Boc protection using Di-tert-butyl dicarbonate.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The choice of a Boc-protecting agent is contingent upon the specific requirements of the synthetic route, including the nature of the substrate, desired reaction conditions, and economic considerations. Di-tert-butyl dicarbonate remains the most prevalent and well-documented reagent for Boc protection, offering high yields and straightforward protocols. This compound and other functionalized carbamates represent a class of reagents that can introduce additional functionality, which may be advantageous in certain multi-step syntheses. While quantitative, direct comparative data for this compound is limited in the public domain, the general principles of Boc protection and deprotection outlined in this guide provide a solid foundation for its application and for the selection of the optimal Boc-protecting strategy. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective conditions for their specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Advantages of using tert-Butyl (3-(hydroxymethyl)phenyl)carbamate over other protecting groups.
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the choice of protecting groups is a critical decision that profoundly impacts yield, efficiency, and cost. In this context, tert-Butyl (3-(hydroxymethyl)phenyl)carbamate emerges as a highly strategic building block, offering a distinct set of advantages over conventional, multi-step protection strategies for aminophenol derivatives.
This guide provides an objective comparison of the utility of this compound against alternative protection methodologies. We will delve into the principles of orthogonal protection and chemoselectivity that underpin its advantages, supported by experimental data and detailed protocols for its application.
The Core Advantage: Streamlining Synthesis through Orthogonal Protection
The primary advantage of using this compound lies in its inherent embodiment of an orthogonal protecting group strategy.[1] In a single molecule, the amino group is selectively protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the hydroxyl group of the hydroxymethyl moiety remains free and accessible for subsequent reactions. This "pre-protected" synthon allows for a more streamlined and efficient synthetic workflow compared to traditional methods that require separate protection and deprotection steps for both the amino and hydroxyl functionalities.
Figure 1: Simplified comparison of synthetic workflows.
Performance Comparison of Protecting Groups
The choice of a protecting group strategy is dictated by factors such as stability under various reaction conditions, the ease and selectivity of removal, and the overall impact on reaction yield. The use of this compound inherently leverages the well-established properties of the Boc protecting group for the amine, while leaving the hydroxymethyl group available for a range of transformations.
Amine Protection: Boc vs. Alternatives
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[2] Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., NEt₃, NaOH), THF or CH₂Cl₂ | TFA/CH₂Cl₂, HCl/dioxane | Stable to bases, nucleophiles, and catalytic hydrogenation |
| Cbz | Benzyl chloroformate, base | H₂, Pd/C; HBr/AcOH | Labile to hydrogenolysis and strong acids |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Piperidine in DMF | Labile to bases |
| Alloc | Allyl chloroformate, base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Labile to palladium catalysts |
Table 1: Comparison of Common Amine Protecting Groups
The Boc group's orthogonality to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and Alloc groups is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with multiple functional groups.[2]
Hydroxyl Protection: The Advantage of "No Protection"
By employing this compound, the need to protect the hydroxymethyl group is circumvented for reactions that are tolerant of a free primary alcohol. This eliminates at least two steps (protection and deprotection) from the synthetic sequence, leading to higher overall yields and reduced consumption of reagents and solvents.
However, in instances where the hydroxymethyl group must be protected, a variety of options are available. The choice of the hydroxyl protecting group would depend on the subsequent reaction conditions and the need for orthogonality with the Boc-protected amine.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF; AcOH/H₂O | Stable to bases, mild acids |
| MOM | MOM-Cl, base (e.g., DIPEA) | Acid (e.g., HCl, TFA) | Labile to acid |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C; Na/NH₃ | Stable to acids and bases |
| Acetyl (Ac) | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH); Acid | Labile to bases and acids |
Table 2: Comparison of Common Hydroxyl Protecting Groups
Experimental Protocols
General Procedure for N-Boc Protection of 3-(Hydroxymethyl)aniline
This protocol outlines the synthesis of the title compound, demonstrating the chemoselective protection of the amino group.
Reagents:
-
3-(Hydroxymethyl)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-(hydroxymethyl)aniline (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Figure 2: Experimental workflow for the synthesis of the title compound.
General Procedure for Deprotection of the Boc Group
Reagents:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (10-50% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free amine.[3]
Signaling Pathways and Applications in Drug Discovery
The utility of this compound is particularly evident in the synthesis of kinase inhibitors and other pharmacologically active molecules. For instance, in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, this building block allows for the selective functionalization of the hydroxymethyl group, such as conversion to an aldehyde for subsequent reactions, while the amino group remains protected.
Figure 3: A representative synthetic pathway utilizing the title compound.
Conclusion
References
A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For researchers, scientists, and drug development professionals, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The choice of a suitable protecting group is critical, as it must be robust enough to withstand various reaction conditions while allowing for selective and high-yielding removal without compromising the integrity of the target molecule. While tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a derivative of the widely used tert-butoxycarbonyl (Boc) group, offers specific advantages, a range of alternative protecting groups provide orthogonal deprotection strategies and may be more suitable for particular synthetic routes. This guide presents an objective comparison of key alternative amine protecting groups, supported by experimental data and detailed protocols to inform your selection process.
The Landscape of Amine Protection: Key Alternatives to the Boc Group
The limitations of the Boc group, primarily its lability under acidic conditions, have driven the development of a diverse toolkit of amine protecting groups with distinct cleavage conditions. This orthogonality is crucial for the synthesis of complex molecules bearing multiple functional groups. The most prominent alternatives to the Boc group include:
-
Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under basic conditions.
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.
These protecting groups offer a spectrum of stability and reactivity, enabling chemists to design elegant and efficient synthetic pathways.
Performance Comparison: A Data-Driven Overview
The selection of an optimal protecting group hinges on a careful evaluation of its performance in both the protection and deprotection steps. The following table summarizes quantitative data for the Boc group and its key alternatives, providing a comparative snapshot of their efficiency.
| Protecting Group | Protection Reagent | Typical Substrate | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Primary Amine | NaHCO₃, THF/H₂O, rt, 12h | ~95% | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Amino Acid (Glycine) | aq. Na₂CO₃, 0 °C | >90%[1] | H₂, 10% Pd/C, Methanol, rt | High |
| Fmoc | Fmoc-succinamide (Fmoc-OSu) | Amino Acid (D-Threonine) | THF/aq. NaHCO₃, rt, 16h | High[2] | 20% Piperidine in DMF, rt | Quantitative |
| Alloc | Allyl chloroformate (Alloc-Cl) | Primary Amine | NaHCO₃, THF/H₂O, rt, 12h | 87%[3] | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂, 0 °C, 1h | High[3] |
Experimental Protocols: A Practical Guide
The following sections provide detailed experimental methodologies for the protection and deprotection of amines using the Cbz, Fmoc, and Alloc protecting groups.
Carboxybenzyl (Cbz) Group
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Addition of Cbz-Cl: With vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protocol 3: Fmoc Protection of an Amino Acid[2]
-
Dissolution: Dissolve the amino acid (e.g., D-Threonine, 42.0 mmol) and Fmoc-succinamide (44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with water (50 mL) and adjust the pH of the mixture to 9 with saturated aqueous NaHCO₃.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Acidification: Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Isolation: The product will precipitate and can be collected by filtration or extracted with an organic solvent.
Protocol 4: Fmoc Deprotection[2]
-
Dissolution: Dissolve the Fmoc-protected amine (2.5 mmol) in acetonitrile (60 mL).
-
Base Addition: Add morpholine (7.5 mmol) while stirring.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Quenching and Extraction: Quench the reaction by adding water and extract with dichloromethane (DCM).
-
Washing and Drying: Combine the organic phases and wash with 5% aqueous LiCl, then dry with sodium sulphate and filter.
-
Purification: Evaporate the solvent and purify the crude product by silica gel flash chromatography.
Allyloxycarbonyl (Alloc) Group
Protocol 5: Alloc Protection of an Amine[3]
-
Reaction Setup: Prepare a mixture of the amine (0.0842 mmol), NaHCO₃ (44 mg, 0.53 mmol, 6 equiv), THF (3 mL), and H₂O (3 mL) at room temperature.
-
Reagent Addition: Add allyl chloroformate (28 μL, 0.26 mmol, 3 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Extraction: Extract the mixture with EtOAc (200 mL, then 100 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (200 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
Protocol 6: Alloc Deprotection[3]
-
Reaction Setup: Dissolve the Alloc-protected amine (8.2 mmol, 1.0 equiv) in CH₂Cl₂ (82 mL) at 0 °C under an inert atmosphere (Ar).
-
Reagent Addition: Add PhSiH₃ (7.1 ml, 57 mmol, 7.0 equiv) followed by Pd(PPh₃)₄ (0.95 g, 0.82 mmol, 10 mol %).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the deprotected amine.
Visualizing Synthetic Strategies
The following diagrams illustrate the orthogonal nature of these protecting groups and a general workflow for amine protection and deprotection.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
References
Navigating Amine Protection: A Comparative Guide to Boc and Cbz Protecting Groups
In the intricate landscape of organic synthesis, particularly in pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a successful synthetic strategy. Among the most prevalent choices for the protection of amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides a comprehensive comparison of their stability and performance in various chemical environments, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.
The core difference between the Boc and Cbz protecting groups lies in their lability under distinct conditions, which forms the basis of their orthogonal relationship.[1] This orthogonality, the ability to selectively remove one protecting group in the presence of the other, is a cornerstone of modern multi-step synthesis.[1]
Comparative Stability Profile
The stability of Boc and Cbz groups under common reaction conditions is summarized below. This data highlights their complementary nature in synthetic planning.
| Condition | Boc Group Stability | Cbz Group Stability | Orthogonality |
| Strong Acids (e.g., TFA, HCl) | Labile[2] | Generally Stable (though can be cleaved with HBr/AcOH)[3][4] | Excellent |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[1][5] | Labile[1][6] | Excellent |
| Strong Bases (e.g., NaOH, piperidine) | Stable[7] | Generally Stable[8] | Not typically used for orthogonality |
| Nucleophiles | Stable[7] | Can be cleaved by strong nucleophiles (e.g., thiols)[6][9] | Good |
Quantitative Performance Data
The efficiency of protection and deprotection reactions is crucial for maximizing yields in multi-step syntheses. The following table provides typical yields for the protection of a model amino acid, glycine, and the subsequent deprotection.
| Reaction | Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Glycine Protection | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature | 90-95%[8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature | ~88%[8] | |
| Deprotection | Boc-Glycine | Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM) | >95%[8] |
| Cbz-Glycine | Catalytic Hydrogenolysis (H₂) | H₂, 10% Pd/C in Methanol | >95%[8] |
Experimental Protocols
Detailed methodologies for the deprotection of Boc and Cbz groups are provided below. These protocols represent standard procedures that can be adapted to specific substrates.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the acidic cleavage of a Boc-protected amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add TFA (typically 20-50% v/v). A common ratio is 1:1 DCM:TFA.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours at room temperature.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the most common method for the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filtration aid
-
Rotary evaporator
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol (approximately 0.1 M concentration) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[11]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol provides an alternative, non-reductive method for Cbz cleavage, which is useful when the substrate contains functional groups sensitive to hydrogenation.
Materials:
-
Cbz-protected amine
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of 33% HBr in acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to a few hours.
-
Upon completion, precipitate the deprotected amine salt by adding anhydrous diethyl ether to the reaction mixture.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Visualizing Deprotection Mechanisms and Selection Logic
To further clarify the chemical transformations and decision-making process, the following diagrams illustrate the deprotection mechanisms and a logical workflow for choosing between Boc and Cbz protecting groups.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Catalytic hydrogenolysis deprotection mechanism of a Cbz-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Linchpin of Degradation: A Comparative Guide to PROTAC Linkers vs. tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. While the warhead and E3 ligase ligand determine the "what" and "how," the linker connecting them is the unsung hero, profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule. This guide provides a comprehensive comparison of different PROTAC linker types, with a specific evaluation of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate as a representative carbamate-based linker building block.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for successful protein degradation, and the linker plays a pivotal role in orchestrating this interaction.[1]
A Spectrum of Linkers: Tailoring the Connection for Optimal Degradation
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types include flexible alkyl and polyethylene glycol (PEG) chains, more rigid structures, and "smart" linkers with functional capabilities.[1]
-
Flexible Linkers (Alkyl and PEG): These are the most prevalent linkers in early-stage PROTAC development due to their synthetic accessibility.[1] Alkyl chains offer significant conformational freedom, while PEG linkers can enhance the solubility of the PROTAC molecule.[3]
-
Rigid Linkers: These linkers, often incorporating cyclic or aromatic moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[1]
-
"Smart" Linkers: This emerging class includes linkers that can be cleaved by light (photocleavable) or can switch conformation in response to light (photoswitchable), allowing for spatiotemporal control over PROTAC activity.[2]
The Carbamate Contribution: Evaluating this compound
The molecule this compound represents a building block for linkers that incorporate a carbamate group. Carbamates are recognized for their chemical stability and ability to permeate cell membranes, making them attractive motifs in drug design.[4] In the context of PROTACs, a linker derived from this building block would be classified as a more rigid type due to the phenyl ring. The tert-Butyl protecting group would likely be removed during synthesis to allow for connection to the warhead or E3 ligase ligand.
The inclusion of a phenyl carbamate moiety within a linker can offer several potential advantages:
-
Conformational Constraint: The rigid phenyl group can reduce the entropic penalty associated with ternary complex formation.
-
Improved Physicochemical Properties: The carbamate group can influence solubility and permeability.
-
Potential for Specific Interactions: The aromatic ring could engage in pi-stacking interactions with residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize experimental data from various studies, comparing the performance of different linker types.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | CRBN | VHL | Concentration-dependent decrease | - | [5] |
| PEG | CRBN | VHL | Less effective than alkyl | - | [5] |
| Alkyl/Ether (12-29 atoms) | TBK1 | - | Submicromolar | >76% | [6] |
| Rigid (Disubstituted Phenyl) | AR | - | No activity | - | [5] |
Table 1: Comparison of degradation efficiency for different linker types.
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Less effective than alkyl chain |
Table 2: Impact of linker composition on the degradation of CRBN.[5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for the evaluation of PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
This protocol aims to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective.
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
3. Elution and Western Blot:
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins.
-
Perform Western blotting as described in Protocol 1, probing for the POI if the E3 ligase was immunoprecipitated, or vice-versa.
4. Data Analysis:
-
The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers offer synthetic ease, more rigid linkers containing moieties such as the phenyl carbamate derived from this compound can provide beneficial conformational rigidity and opportunities for specific interactions. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a diverse range of linker types, lengths, and compositions. A systematic evaluation using the described experimental protocols will guide the rational design of potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of a suitable protecting group and the solvent system for a reaction are critical decisions that significantly impact yield, purity, and overall process efficiency. This guide provides a comparative framework for evaluating the performance of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, a key intermediate, in various solvent systems. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough in-house evaluation against alternative protecting groups for 3-aminophenol.
Introduction to Protecting Group and Solvent System Selection
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] this compound is a derivative of 3-aminophenol where the amino group is protected by a Boc group. The performance of this compound, particularly its solubility, stability, and reactivity, is intrinsically linked to the choice of solvent. An ideal solvent system should provide good solubility for all reactants, be inert to the reaction conditions, and facilitate a high reaction rate and yield.
This guide will compare the hypothetical performance of this compound with other common amine protecting groups for 3-aminophenol, such as the Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.[3] The evaluation will be based on three key performance metrics: solubility, stability, and reaction kinetics (deprotection).
Comparative Data on Performance Metrics
To facilitate a direct comparison, the following tables summarize the expected performance of this compound and its alternatives in a selection of commonly used laboratory solvents. The data presented here is illustrative and should be determined experimentally using the protocols outlined in the subsequent sections.
Table 1: Solubility Comparison
| Solvent System | This compound | Cbz-(3-(hydroxymethyl)phenyl)amine | Fmoc-(3-(hydroxymethyl)phenyl)amine |
| Dichloromethane (DCM) | High | High | Moderate |
| Tetrahydrofuran (THF) | High | High | High |
| Acetonitrile (ACN) | Moderate | Moderate | High |
| Methanol (MeOH) | Moderate | Low | Moderate |
| Water | Low | Very Low | Very Low |
| Toluene | Low | Moderate | Low |
Table 2: Stability Under Common Reaction Conditions (Illustrative)
| Condition | This compound (% Degradation after 24h) | Cbz-(3-(hydroxymethyl)phenyl)amine (% Degradation after 24h) | Fmoc-(3-(hydroxymethyl)phenyl)amine (% Degradation after 24h) |
| 1 M HCl in Dioxane | >95% | <5% | >95% |
| 20% Piperidine in DMF | <5% | <5% | >95% |
| H₂, Pd/C in THF | <5% | >95% | <5% |
| Room Temperature in DCM | <1% | <1% | <1% |
Table 3: Deprotection Kinetics (Illustrative Half-life, t₁/₂)
| Deprotection Reagent | This compound | Cbz-(3-(hydroxymethyl)phenyl)amine | Fmoc-(3-(hydroxymethyl)phenyl)amine |
| Trifluoroacetic Acid (TFA) in DCM | < 10 min | Stable | Stable |
| H₂ (1 atm), 10% Pd/C in MeOH | Stable | ~ 1-2 hours | Stable |
| 20% Piperidine in DMF | Stable | Stable | < 15 min |
Experimental Protocols
Detailed methodologies for determining the key performance metrics are provided below.
Solubility Determination
The solubility of the compounds can be determined using the shake-flask method.[4]
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Centrifuge the samples to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Stability Assessment
The stability of the carbamates under various conditions can be assessed by monitoring the degradation of the parent compound over time using HPLC.[5][6]
-
Sample Preparation: Prepare solutions of the carbamate in the desired solvent under the specified stress conditions (e.g., acidic, basic, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Quantification: Use a validated HPLC method to determine the peak area of the parent compound at each time point. The percentage degradation can be calculated relative to the initial concentration. A typical HPLC method for carbamates involves a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, and UV detection.[5][7]
Reaction Kinetics (Deprotection)
The kinetics of the deprotection reaction can be monitored by tracking the disappearance of the starting material or the appearance of the product (3-aminophenol) over time using HPLC.[8][9]
-
Reaction Setup: Dissolve a known concentration of the protected compound in the reaction solvent. Initiate the deprotection reaction by adding the appropriate reagent (e.g., TFA for Boc, piperidine for Fmoc, or introducing H₂ gas for Cbz with a Pd/C catalyst).
-
Sampling: At various time points, take a sample from the reaction mixture and quench the reaction immediately (e.g., by neutralization).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and/or product.
-
Data Analysis: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant and half-life of the reaction.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative performance evaluation of this compound and its alternatives.
Caption: Experimental workflow for performance comparison.
Conclusion
The selection of an appropriate protecting group and solvent system is a multi-faceted decision that requires careful consideration of solubility, stability, and reaction kinetics. While this compound, with its Boc protecting group, offers a robust and versatile option, its performance is highly dependent on the solvent system. For syntheses involving sensitive substrates or requiring orthogonal protection strategies, alternatives such as Cbz and Fmoc provide valuable options. The experimental framework provided in this guide enables researchers to conduct a systematic and objective evaluation to identify the optimal protecting group and solvent system for their specific synthetic needs, thereby enhancing the efficiency and success of their drug development endeavors.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. s4science.at [s4science.at]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Orthogonal Strategies in Chemical Synthesis: A Comparative Guide to the Boc Protecting Group in the Presence of Hydroxymethyl Moieties
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A key challenge lies in the selective modification of one functional group without affecting another. This guide provides a comprehensive comparison of orthogonal strategies involving the tert-butyloxycarbonyl (Boc) protecting group for amines in the presence of molecules containing the hydroxymethyl group. We will delve into the principles of orthogonality, detail experimental protocols for protection and deprotection, and present comparative data to aid researchers in designing efficient and high-yielding synthetic routes.
The Principle of Orthogonality: Minimizing Chemical Cross-Reactivity
In the context of chemical synthesis, "cross-reactivity" refers to the unwanted reaction of a reagent with a functional group other than its intended target. To prevent this, chemists employ protecting groups. Two protecting groups are considered "orthogonal" if one can be selectively removed in the presence of the other under distinct reaction conditions.[1] This principle is fundamental to the synthesis of complex molecules possessing multiple reactive sites.[1][2]
The Boc group, widely used for protecting amines, is prized for its stability under a broad range of conditions and its facile removal under acidic conditions.[1][3] This acid lability allows for an orthogonal strategy when paired with protecting groups that are stable to acid but labile to other conditions, such as base or catalytic hydrogenation.[4][5] When a molecule contains both a Boc-protected amine and a hydroxyl group (such as in a hydroxymethyl moiety), the hydroxyl group itself can often remain unprotected if the subsequent reaction conditions are not reactive towards it. However, if the synthesis requires modification of another part of the molecule under conditions that would affect the hydroxyl group, it too must be protected.
Experimental Protocols and Comparative Data
The selection of an appropriate protection and deprotection strategy is critical for the success of a synthetic campaign. Below are detailed protocols for the protection of amines with the Boc group and its subsequent removal, along with a comparison of common deprotection methods.
Boc Protection of Amines
A common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]
General Protocol:
-
Dissolve the amine-containing substrate in a suitable solvent (e.g., water, THF, acetonitrile).[6]
-
Add 2-3 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1-1.5 equivalents of a base (e.g., sodium hydroxide, DMAP, sodium bicarbonate).[6]
-
Stir the reaction mixture at room temperature or with moderate heating (e.g., 40°C).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, isolate the Boc-protected product, typically through water dilution and subsequent extraction with an organic solvent.[6]
This protocol is generally chemoselective for amines, and the hydroxyl group of a hydroxymethyl moiety will not react under these conditions.
Boc Deprotection: A Comparative Overview
The removal of the Boc group is most commonly achieved under acidic conditions.[3] The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.
Table 1: Comparison of Common Boc Deprotection Protocols
| Method | Reagents and Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 15-60 minutes | Fast and efficient for many substrates.[3][] | Harsh conditions may not be suitable for acid-sensitive molecules.[3] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate | 1-4 hours | Product often precipitates as the hydrochloride salt, aiding purification.[3] | Can be slower than TFA. |
| Lewis Acids (e.g., TMSI) | Trimethylsilyl iodide (TMSI) followed by methanol | Varies | Milder conditions for sensitive substrates.[3][8] | Reagents can be moisture-sensitive. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., water, acetonitrile) | Varies | Avoids the use of strong acids.[9] | Requires elevated temperatures which may not be suitable for all substrates. |
The hydroxymethyl group is generally stable to the acidic conditions used for Boc deprotection. However, for particularly acid-sensitive substrates containing a hydroxymethyl group, milder methods such as using Lewis acids may be preferable.
Strategic Application: Orthogonal Protection Workflow
The following diagram illustrates a logical workflow for the selective functionalization of a molecule containing both an amine and a hydroxymethyl group, highlighting the principle of orthogonal protection.
Caption: A logical workflow for the selective modification of a polyfunctional molecule.
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism of Boc deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.
Caption: Acid-catalyzed Boc deprotection mechanism.
The deprotection is initiated by the protonation of the carbamate oxygen by an acid.[3] This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[3][] The tert-butyl cation can be scavenged by nucleophiles or lose a proton to form isobutylene.[3]
Conclusion
The successful synthesis of complex molecules bearing multiple functional groups, such as amines and hydroxymethyl groups, hinges on the strategic implementation of orthogonal protecting group strategies. The Boc group, due to its acid lability, provides an excellent foundation for such strategies, allowing for the selective protection and deprotection of amines in the presence of hydroxyl moieties. By carefully selecting protection and deprotection conditions, researchers can minimize chemical cross-reactivity and achieve high-yielding, efficient synthetic routes. This guide provides the fundamental protocols and comparative data to aid in the rational design of these synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Purity standards and quality control for commercially available tert-Butyl (3-(hydroxymethyl)phenyl)carbamate.
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount to ensure reliable and reproducible experimental outcomes. tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is a valuable building block in organic synthesis, frequently utilized for the introduction of a protected 3-aminobenzyl alcohol moiety. This guide provides a comprehensive comparison of the purity standards and quality control measures for commercially available this compound, alongside common alternatives.
Comparison of Purity Specifications
The purity of this compound from various commercial suppliers is generally high, though specifications can vary. The following table summarizes the typical purity levels for the target compound and its alternatives, where the amine is protected with other common groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).
| Compound | Protecting Group | Typical Commercial Purity (%) | Notes |
| This compound | Boc | ≥97 | Commonly available for research use. |
| Benzyl (3-(hydroxymethyl)phenyl)carbamate | Cbz | ≥97 | Alternative with different deprotection conditions. |
| (9H-fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate | Fmoc | ≥95 | Often used in solid-phase synthesis. |
Quality Control Methodologies
The quality of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques to determine purity and confirm identity. While specific protocols are proprietary to each supplier, the following are representative experimental methodologies for key quality control assessments.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Gradient: Start with a low percentage of acetonitrile and gradually increase to elute more nonpolar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
3. Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC or a direct infusion source.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound (C₁₂H₁₇NO₃, MW = 223.27).
Visualizing Quality Control and Chemical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical quality control workflow for incoming this compound.
Caption: Comparison of common protecting groups for 3-aminobenzyl alcohol.
Safety Operating Guide
Proper Disposal of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like tert-Butyl (3-(hydroxymethyl)phenyl)carbamate are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent eye contact.[1][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to avoid skin contact.[1][3][4]
-
Body Protection: A laboratory coat or other protective clothing should be worn.[1][3][4]
Hazard Summary
| Hazard Category | Potential Hazard Statements | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][6] May cause an allergic skin reaction. | Avoid contact with skin.[1] If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][5][6] | Avoid contact with eyes.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |
| Respiratory Sensitization | May cause respiratory tract irritation.[1][6] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Adherence to institutional, local, state, and federal regulations is mandatory.[1][4][6]
-
Waste Collection:
-
Segregation of Waste:
-
Contaminated Materials:
-
Spill Management:
-
Final Disposal:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Operational Guide for Handling tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
This guide provides critical safety, handling, and disposal information for tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (CAS RN: 118684-31-4). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not fully available, it is recommended to handle it as a potentially hazardous substance. Similar carbamate compounds can cause skin, eye, and respiratory irritation.[1][2] A comprehensive PPE strategy is crucial to ensure personnel safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166.[2][3] | Protects against potential eye irritation from splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[3] | Prevents skin contact and potential irritation. Gloves must be inspected prior to use and changed immediately upon contamination. |
| Skin and Body Protection | A standard laboratory coat should be worn.[3] For larger quantities, a chemical-resistant apron and sleeves are recommended.[4] Closed-toe shoes and long pants are mandatory. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][3][4] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage protocols are vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Don all required PPE as specified in Table 1.
-
-
Handling :
-
Storage :
-
After Handling :
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if breathing is difficult. |
| Skin Contact | In case of contact, immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison center or doctor if you feel unwell.[5] |
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and ensure safety.
Spill Cleanup Protocol
-
Small Spills :
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or silica gel).[3][4]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
-
Large Spills (>100 mL) :
Disposal Plan
-
Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[4]
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[4]
-
Regulations : Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1][5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
